molecular formula C7H12N4O B1493161 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol CAS No. 2098044-81-4

1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

カタログ番号: B1493161
CAS番号: 2098044-81-4
分子量: 168.2 g/mol
InChIキー: QSVBBITTYDWRPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 2098044-81-4) is a synthetic organic compound with a molecular formula of C7H12N4O and a molecular weight of 168.20 g/mol. This molecule is a pyrrolidine derivative functionalized with both an amino group and a 1H-imidazol-1-yl substituent, making it a nitrogen-rich heterocycle of significant interest in medicinal chemistry research. This compound belongs to a class of molecules being actively investigated for their potential in antimicrobial development. The imidazole moiety is a privileged structure in drug discovery, known for its ability to interact with biological targets. Research into imidazole-based molecular hybrids and conjugates represents a key strategy to combat the growing global health threat posed by antibiotic-resistant bacteria, particularly multi-drug resistant Gram-negative pathogens . The structural features of this compound suggest potential for synthesis of novel hybrids aimed at overcoming bacterial resistance mechanisms, such as inhibiting efflux pumps or disrupting cell membrane permeability . As a building block, this amino-alcohol is a valuable intermediate for further chemical transformation. Researchers may employ it in the design and synthesis of more complex molecules for biological evaluation. The compound requires cold-chain transportation to ensure stability. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

1-amino-4-imidazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-11-3-6(7(12)4-11)10-2-1-9-5-10/h1-2,5-7,12H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBBITTYDWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1N)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products, from the neuroactive nicotine to the antibiotic anisomycin, and its core presence in numerous FDA-approved drugs, underscores its profound significance in the pharmaceutical sciences.[1][2][3][4] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, from its fundamental physicochemical properties and stereoselective synthesis to its diverse applications in drug discovery, complete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights into its therapeutic effects.

The Pyrrolidine Advantage: Physicochemical and Structural Merits

The remarkable success of the pyrrolidine scaffold in drug design is not fortuitous; it is rooted in a unique combination of inherent structural and physicochemical properties that render it highly attractive for interacting with biological targets.[5]

  • Three-Dimensionality and sp³-Hybridization: Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a distinct three-dimensional geometry. This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space and can lead to improved binding affinity and selectivity for target proteins.[6][7]

  • Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles due to their specific interactions with chiral biological macromolecules.[6]

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to target engagement. Furthermore, the scaffold's overall polarity and lipophilicity can be fine-tuned through substitution, allowing for the optimization of critical ADME (absorption, distribution, metabolism, and excretion) properties such as aqueous solubility and membrane permeability.[8]

  • Conformational Constraint and Pre-organization: The cyclic nature of the pyrrolidine ring restricts the conformational freedom of its substituents. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher binding affinities. The ring's puckering can be influenced by the nature and stereochemistry of its substituents, allowing for the rational design of compounds with specific conformational preferences.[6][9]

Stereoselective Synthesis of Pyrrolidine Scaffolds: Key Methodologies

The construction of enantiomerically pure and polysubstituted pyrrolidines is a central challenge in medicinal chemistry. Several powerful stereoselective synthetic strategies have been developed to address this need.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with alkenes is one of the most versatile and atom-economical methods for the synthesis of substituted pyrrolidines.[10] This reaction allows for the rapid construction of the five-membered ring with excellent control over stereochemistry.[11]

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a silver-catalyzed asymmetric 1,3-dipolar cycloaddition between an N-alkylideneglycine ester and an acrylate to yield a highly substituted pyrrolidine.[12][13]

Materials:

  • N-benzylideneglycine methyl ester (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Silver fluoride (AgF) (10 mol%)

  • Cinchona alkaloid-based chiral ligand (e.g., a quinidine-derived phosphine) (12 mol%)

  • Anhydrous dichloromethane (DCM)

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add silver fluoride (10 mol%) and the chiral ligand (12 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To the catalyst solution, add the N-benzylideneglycine methyl ester (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add methyl acrylate (1.2 equiv) dropwise.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

G cluster_0 1,3-Dipolar Cycloaddition Workflow start Start catalyst Catalyst Formation (AgF + Chiral Ligand) start->catalyst reactants Add Azomethine Ylide Precursor & Dipolarophile catalyst->reactants cycloaddition Cycloaddition Reaction reactants->cycloaddition quench Quench Reaction cycloaddition->quench extract Extraction quench->extract purify Purification extract->purify analyze Analysis (HPLC) purify->analyze end End analyze->end

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful one-pot method for the synthesis of chiral amines, including pyrrolidines, from a ketone or aldehyde and an amine in the presence of a reducing agent and a chiral catalyst.[14][15][16][17][18]

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes the iridium-catalyzed asymmetric reductive amination of a ketone with an amine using hydrogen gas as the reductant.[15]

Materials:

  • Aryl ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • Iridium catalyst with a chiral phosphine ligand (e.g., [Ir(COD)Cl]₂ with a chiral bisphosphine) (1 mol%)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 equiv)

  • Iodine (I₂) (5 mol%)

  • Anhydrous toluene

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the iridium catalyst, chiral ligand, and iodine.

  • Add anhydrous toluene, followed by the aryl ketone, amine, and titanium(IV) isopropoxide.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required time (e.g., 24 hours).

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral pyrrolidine derivative.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_1 Asymmetric Reductive Amination Workflow start Start reactants Combine Ketone, Amine, Catalyst, & Additives start->reactants hydrogenation Hydrogenation reactants->hydrogenation workup Work-up & Filtration hydrogenation->workup purify Purification workup->purify analyze Analysis (HPLC/GC) purify->analyze end End analyze->end

Caption: Workflow for Asymmetric Reductive Amination.

Proline-Catalyzed Asymmetric Aldol Reaction

The use of the chiral amino acid L-proline as a catalyst for the asymmetric aldol reaction represents a landmark in organocatalysis, providing a metal-free and environmentally benign route to chiral β-hydroxy carbonyl compounds, which can be further elaborated into pyrrolidine derivatives.[5][6][19][20][21]

Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.[6][20]

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (e.g., acetone, 10 equiv)

  • L-proline (30 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve L-proline (30 mol%) in DMSO.

  • Add the ketone (10 equiv) to the solution and stir the mixture at room temperature for 15 minutes.

  • Add the aldehyde (1.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

G cluster_2 Proline-Catalyzed Aldol Reaction Workflow start Start catalyst_prep Dissolve L-Proline in DMSO start->catalyst_prep add_ketone Add Ketone catalyst_prep->add_ketone add_aldehyde Add Aldehyde add_ketone->add_aldehyde reaction Stir at Room Temp. add_aldehyde->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Purification extract->purify analyze Analysis (HPLC) purify->analyze end End analyze->end

Caption: Workflow for Proline-Catalyzed Aldol Reaction.

The Pyrrolidine Scaffold in Action: Therapeutic Applications and Mechanisms of Action

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated.

Cardiovascular Disease: ACE Inhibitors

Pyrrolidine-containing angiotensin-converting enzyme (ACE) inhibitors, such as captopril, are widely used in the treatment of hypertension and heart failure.[22]

Mechanism of Action: Captopril

Captopril inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[10][23] Beyond its enzymatic inhibition, captopril has also been shown to trigger signaling pathways, leading to the phosphorylation of JNK and ERK1/2, which may contribute to its beneficial cardiovascular effects.[20][21][24]

cluster_0 ACE Inhibition by Captopril Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone ACE ACE Captopril Captopril Captopril->ACE BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP

Caption: Captopril's Mechanism of Action.

Pharmacokinetics of Captopril:

ParameterValueReference
Bioavailability~60-75% (fasting)[23][25]
Time to Peak~1 hour
Protein Binding~25-30%[2][25]
Half-life< 2 hours[25]
MetabolismDimerization, disulfide formation[2][23]
ExcretionPrimarily renal[2]
Type 2 Diabetes: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin, are a class of oral antidiabetic drugs that incorporate a pyrrolidine scaffold.

Mechanism of Action: Vildagliptin

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By preventing the breakdown of GLP-1, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[10][26][27]

cluster_1 DPP-4 Inhibition by Vildagliptin Food Food Intake GLP1 Active GLP-1 Food->GLP1 InactiveGLP1 Inactive GLP-1 GLP1->InactiveGLP1 DPP-4 Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme Vildagliptin Vildagliptin Vildagliptin->DPP4 Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Hepatic)

Caption: Vildagliptin's Mechanism of Action.

Pharmacokinetics of Vildagliptin:

ParameterValueReference
Bioavailability~85%[28][29]
Time to Peak~1.7 hours[29]
Protein Binding~9.3%[28][29]
Half-life~3 hours[30]
MetabolismCyano group hydrolysis[31][32]
ExcretionPrimarily renal[29][32]
Central Nervous System Disorders

The pyrrolidine scaffold is found in a variety of drugs targeting the central nervous system (CNS), including antidepressants and agents for Parkinson's disease.

Mechanism of Action: Rolipram (PDE4 Inhibitor)

Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its antidepressant and neuroprotective effects. By inhibiting PDE4, rolipram increases intracellular levels of cyclic AMP (cAMP), a key second messenger involved in various neuronal processes, including synaptic plasticity and neuroinflammation.[16][33][34]

cluster_2 PDE4 Inhibition by Rolipram ATP ATP cAMP cAMP ATP->cAMP AC AC Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 Rolipram Rolipram Rolipram->PDE4 CREB CREB Phosphorylation PKA->CREB Effects Neuroprotective & Anti-inflammatory Effects CREB->Effects

Caption: Rolipram's Mechanism of Action.

Pharmacokinetics of Rolipram:

ParameterValueReference
Bioavailability~75% (oral)[24]
Half-life~3 hours[24][35]
MetabolismHepatic (CYP enzymes)[24]
ExcretionPrimarily renal[24]

Mechanism of Action: Procyclidine (Muscarinic Antagonist)

Procyclidine is an anticholinergic agent used in the management of Parkinson's disease. It acts as a competitive antagonist at muscarinic M1 receptors in the basal ganglia, helping to restore the balance between the dopaminergic and cholinergic systems that is disrupted in Parkinson's disease.[13][26][36][37][38]

cluster_3 Procyclidine's Mechanism in Parkinson's Disease Dopamine Dopamine Motor_Control Smooth Motor Control Dopamine->Motor_Control ACh Acetylcholine (ACh) ACh->Motor_Control M1 Muscarinic M1 Receptor Imbalance Cholinergic Overactivity Procyclidine Procyclidine Procyclidine->M1 Parkinsons Parkinson's Disease (Dopamine Depletion) Parkinsons->Imbalance Motor_Deficits Motor Deficits Imbalance->Motor_Deficits Restored_Balance Restored Balance Restored_Balance->Motor_Control

Caption: Procyclidine's Mechanism of Action.

Oncology: Emerging Anticancer Agents

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents, with many exhibiting potent cytotoxic activity against various cancer cell lines.[39] Spiro-oxindole-pyrrolidine compounds, in particular, have emerged as a promising class of anticancer agents.[1][2][6][19][40]

Structure-Activity Relationship of Spiro-oxindole-pyrrolidine Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
Compound 7MCF-74.8[6][19]
HCT1163.9[6][19]
Compound 11bMCF-73.9 µg/mL[2]
HEPG25.7 µg/mL[2]
Compound 5gHCT-116< 3.00[40]
HepG25.00 ± 0.66[40]
MCF-7< 9.00[40]

These studies highlight the potential of the spiro-oxindole-pyrrolidine scaffold as a template for the design of novel anticancer drugs.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent stereochemical complexity, three-dimensional character, and favorable physicochemical properties provide a robust foundation for the design of novel therapeutics.[5] The diverse range of biological activities associated with pyrrolidine-containing compounds, from cardiovascular and metabolic diseases to CNS disorders and oncology, underscores its significance in modern drug discovery. As synthetic methodologies become more sophisticated and our understanding of drug-target interactions deepens, the pyrrolidine scaffold is certain to remain a central and invaluable component in the drug discovery toolkit for the foreseeable future.

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Sources

Potential therapeutic targets of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Potential Therapeutic Targets of 1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol: A Pharmacophore-Driven Deconvolution Guide

Executive Summary

As drug discovery pivots toward increasingly complex and highly functionalized small molecules, the novel scaffold 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol presents a highly specific polypharmacological profile. This molecule integrates three distinct pharmacophoric elements: a metal-chelating imidazole ring, a conformationally restricted N-aminopyrrolidine core, and a hydrogen-bond directing hydroxyl group. As a Senior Application Scientist, my objective in this technical guide is to deconstruct this scaffold, hypothesize its primary therapeutic targets based on structural causality, and provide a self-validating, step-by-step experimental framework for target deconvolution.

Part 1: Structural Deconstruction & Target Hypothesis

To rationally predict the targets of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, we must analyze the thermodynamic and stereochemical contributions of its functional groups:

  • The Imidazole Ring (Metal Chelation & GPCR Binding): The imidazole moiety is a privileged scaffold in medicinal chemistry, primarily due to the lone electron pair on its sp2-hybridized nitrogen. This feature allows it to act as a potent monodentate or bidentate ligand for transition metals (e.g., Zn²⁺, Fe³⁺) residing in the catalytic pockets of metalloenzymes such as Histone Deacetylases (HDACs) and Cytochrome P450s (CYPs)[1]. Alternatively, in the absence of a metal, the imidazole ring serves as a critical hydrogen-bond acceptor/donor pair, a hallmark requirement for binding the Histamine H3 and H4 receptors[2].

  • The N-Aminopyrrolidine Core (Rigidity & Covalent Potential): The pyrrolidine ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon target binding. The unique 1-amino substitution (a hydrazine derivative) introduces a highly nucleophilic center[3]. This nitrogen can act as a hinge-binding motif in kinase ATP pockets or potentially form reversible covalent hydrazones with active-site carbonyls in specific proteases.

  • The Hydroxyl Group (Orientation & Specificity): Positioned at C3, the hydroxyl group acts as a stereospecific anchor. By forming directional hydrogen bonds with target residues, it dictates the spatial orientation of the imidazole ring, ensuring selectivity between highly homologous enzyme isoforms.

Pharmacophore Compound 1-amino-4-(1H-imidazol-1-yl) pyrrolidin-3-ol Motif1 Imidazole Ring Compound->Motif1 Motif2 N-Aminopyrrolidine Compound->Motif2 Motif3 Hydroxyl Group Compound->Motif3 Target1 Metalloenzymes (HDACs, CYPs) Motif1->Target1 Metal Chelation Target2 GPCRs (Histamine H3/H4) Motif1->Target2 Receptor Pocket Motif2->Target2 Basic Spacer Target3 Kinases / Covalent Motif2->Target3 Hinge Binding Motif3->Target1 H-Bonding

Fig 1: Pharmacophore deconstruction and target hypothesis mapping.

Part 2: Target Deconvolution Strategy

To validate these hypothesized targets, we must employ orthogonal, self-validating assay systems. We prioritize assays that maintain the physiological context of the cell, as isolated biochemical assays often strip away essential cofactors and native protein conformations.

Cellular Thermal Shift Assay (CETSA)

Causality: Traditional biochemical assays utilize truncated, purified proteins. However, metalloenzymes can easily lose their weakly bound metal ions during purification, leading to false negatives. CETSA bypasses this artifact by measuring target engagement inside intact, living cells[4]. Mechanism: When a cell is heated, proteins naturally unfold and aggregate. If 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol binds to its target, the binding energy thermodynamically stabilizes the folded state, shifting the protein's melting temperature (Tm) higher. By quantifying the soluble protein fraction post-heating, we can definitively prove intracellular target engagement[4].

Radioligand Displacement (For GPCRs)

Causality: GPCRs like the Histamine H3 receptor are multi-pass transmembrane proteins. They are notoriously unstable in the detergent-heavy lysis buffers required for downstream CETSA detection. Therefore, to validate H3 receptor binding, we utilize a radioligand displacement assay using isolated cell membranes. This preserves the lipid bilayer environment necessary for GPCR structural integrity while minimizing intracellular noise[2].

CETSA_Workflow Step1 1. Cell Treatment Incubate live cells with compound vs. DMSO vehicle control Step2 2. Thermal Challenge Aliquot and heat to temperature gradient (40-70°C) Step1->Step2 Step3 3. Lysis & Centrifugation Extract soluble fraction, pellet aggregated proteins Step2->Step3 Step4 4. Detection Western Blot or Mass Spectrometry (MS-CETSA) Step3->Step4 Step5 5. Data Analysis Calculate ΔTm to confirm intracellular target engagement Step4->Step5

Fig 2: Step-by-step CETSA workflow for intracellular target validation.

Part 3: Mechanistic Validation & Data Presentation

To systematically track our deconvolution efforts, we summarize the predicted targets, the biophysical rationale, and the required validation metrics in the table below.

Target ClassSpecific Candidate(s)Primary Binding MotifValidation AssaySuccess Metric
Metalloenzymes HDAC6, CYP3A4, Carbonic AnhydrasesImidazole (Metal coordination)CETSA (Intact Cells)ΔTm ≥ 2.0 °C shift vs. DMSO
GPCRs Histamine H3 / H4 ReceptorsImidazole + N-AminopyrrolidineRadioligand DisplacementKᵢ < 100 nM
Kinases p38α, ERK1/2N-Aminopyrrolidine (Hinge)Kinome Profiling / CETSAIC₅₀ < 1 µM; ΔTm ≥ 1.5 °C

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Intracellular Target Validation via CETSA (Metalloenzymes/Kinases)

This protocol is optimized for high-throughput target validation using intact cells to preserve the native metalloenzyme environment.

  • Cell Culture & Dosing: Culture K562 cells (or a relevant target-expressing line) to 70-80% confluency. Treat cells with 10 µM of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol or a DMSO vehicle control (final DMSO <0.1%) for 1 hour at 37°C. Causality: A 1-hour incubation allows sufficient membrane permeation and intracellular equilibration without triggering downstream transcriptional changes or phenotypic toxicity.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. Causality: Precise, rapid heating ensures uniform denaturation kinetics across all samples.

  • Lysis: Add a mild, non-denaturing lysis buffer (e.g., 0.4% NP-40 in TBS supplemented with protease inhibitors). Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen. Causality: Gentle lysis prevents the artificial denaturation of the stabilized protein-ligand complexes that harsh detergents (like SDS) would cause.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: This high-speed spin pellets the thermally denatured, aggregated proteins, leaving only the stable, folded proteins in the supernatant.

  • Detection & Analysis: Analyze the soluble fraction via quantitative Western Blot using antibodies specific to the hypothesized targets (e.g., anti-HDAC6). Plot the band intensities against temperature to calculate the apparent Tm. A ΔTm > 2°C definitively confirms target engagement[4].

Protocol 2: Histamine H3 Receptor Radioligand Binding Assay

This protocol isolates the GPCR interaction from off-target intracellular noise.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human H3 receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane pellet.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-N-alpha-methylhistamine (a selective radioligand), and varying concentrations of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: Room temperature incubation prevents rapid receptor internalization or degradation while allowing the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity. Calculate the IC₅₀ and convert to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation[2].

Sources

Methodological & Application

Protocol for using 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol in in-vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In-Vitro Characterization of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol as a Potential IDO1 Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. Based on the presence of the imidazole moiety, a common pharmacophore in immunomodulatory agents, we hypothesize that this compound may function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-priority target in immuno-oncology.[1][2] This guide details the scientific rationale for targeting IDO1 and provides two detailed protocols for characterizing the inhibitory potential of this compound: a cell-free enzymatic assay and a more physiologically relevant cell-based functional assay.

Compound Profile and Handling

While specific experimental data for 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is not widely published, its structure, containing a pyrrolidine ring, an amino group, a hydroxyl group, and an imidazole ring, suggests it is a polar small molecule.[3][4] The pyrrolidine scaffold is a common feature in many biologically active compounds.[5][6]

Table 1: Compound Handling and Storage

ParameterRecommendationRationale
Solvent Dimethyl Sulfoxide (DMSO)DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it ideal for creating high-concentration stock solutions for screening.[7]
Stock Concentration 10 mMA 10 mM stock is standard for small molecule screening, allowing for a wide range of final assay concentrations while minimizing the final DMSO percentage to avoid solvent-induced artifacts.[8]
Storage -20°C or -80°C, desiccatedAliquoting the stock solution and storing it frozen and desiccated minimizes degradation from repeated freeze-thaw cycles and exposure to moisture.[9]
Safety Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Assume the compound is potent and potentially hazardous.Standard laboratory practice for handling novel chemical entities with unknown toxicological profiles.
Protocol: Preparation of 10 mM Stock Solution
  • Calculate the required mass of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol needed to prepare the desired volume of a 10 mM solution (Molecular Weight to be determined for the specific salt form).

  • Carefully weigh the compound and dissolve it in high-purity, anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if necessary.

  • Dispense into single-use aliquots in properly labeled low-retention microcentrifuge tubes.

  • Store immediately at -20°C or -80°C, protected from light.

Scientific Background: The IDO1 Pathway in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (L-Trp) into N-formylkynurenine.[2][10] This is the entry point into the kynurenine pathway.[11] In the tumor microenvironment, IDO1 expression is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[10][12]

The overexpression of IDO1 contributes to tumor immune escape through two primary mechanisms:

  • Tryptophan Depletion: The rapid consumption of L-Trp in the local environment starves effector T cells, which are highly sensitive to tryptophan levels, leading to their cell cycle arrest and apoptosis.[12]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, particularly kynurenine and its derivatives, are biologically active and induce the differentiation of regulatory T cells (Tregs) while suppressing effector T and NK cell function.[11]

By inhibiting the IDO1 enzyme, the local tryptophan concentration can be restored, and the production of immunosuppressive kynurenine is blocked. This dual action can reactivate anti-tumor immunity, making IDO1 inhibitors a promising therapeutic strategy, especially in combination with other immunotherapies like checkpoint inhibitors.[1][7]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated by IFN-γ) Tryptophan->IDO1 Substrate T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Essential for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Apoptosis T-Cell Apoptosis (Immune Suppression) Kynurenine->T_Cell_Apoptosis Induces Treg Treg Differentiation (Immune Suppression) Kynurenine->Treg Promotes Inhibitor 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol Inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway and the inhibitory role of a potential drug.

Protocol 1: Cell-Free Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified, recombinant IDO1 enzyme. It is ideal for primary screening and determining a direct biochemical IC50 value. The protocol is adapted from commercially available fluorescent assay kits.[9][13]

Materials
  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[14]

  • L-Tryptophan (Substrate)

  • Cofactors: Methylene Blue, Ascorbic Acid[14]

  • Catalase[14]

  • Test Compound: 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

  • Positive Control Inhibitor (e.g., Epacadostat, IDO5L)[12][13]

  • Fluorescent Developer Reagent (reacts with N-formylkynurenine)[9][13]

  • Black, flat-bottom 96-well assay plate

  • Plate reader with fluorescence detection (Ex/Em = ~402/488 nm)[13]

Experimental Procedure
  • Reagent Preparation: Prepare all reagents as per supplier instructions. Create a Reaction Master Mix containing Assay Buffer, L-Tryptophan, and cofactors.

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 100 µM) in assay buffer. Add 10 µL of each dilution to the appropriate wells of the 96-well plate. Also include wells for "No Inhibitor" (vehicle control, e.g., DMSO) and "Positive Control" inhibitor.

  • Enzyme Addition: Dilute the recombinant IDO1 enzyme to the desired concentration in assay buffer and add 40 µL to all wells except the "No Enzyme" background control wells.

  • Initiate Reaction: Add 50 µL of the Reaction Master Mix to all wells to start the enzymatic reaction. The final volume should be 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 30-60 minutes, protected from light.[14]

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer Reagent to all wells.

  • Final Incubation: Incubate the plate at 45°C for 3 hours in the dark.[9] Allow the plate to cool to room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at Ex/Em = 402/488 nm.[13]

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing more physiologically relevant data that accounts for cell permeability and metabolism. The protocol involves inducing IDO1 expression in a human cell line and measuring the production of kynurenine in the culture supernatant.[7][12][14]

Materials
  • Human cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3 ovarian cancer cells).[12][14]

  • Cell Culture Medium (e.g., DMEM or McCoy's 5A) with 10% FBS and antibiotics.[7][12]

  • Human Interferon-gamma (IFN-γ) for IDO1 induction.

  • Test Compound and Positive Control Inhibitor.

  • Trichloroacetic Acid (TCA) for protein precipitation.[14]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection.[14]

  • Clear, flat-bottom 96-well cell culture plates.

  • Spectrophotometer (plate reader) for absorbance measurement at 480 nm.[14]

Workflow Day1 Day 1: Seed Cells Plate HeLa or SKOV-3 cells in 96-well plate (1x10^4 cells/well). Day2 Day 2: Induce IDO1 Add IFN-γ (e.g., 100 ng/mL). Incubate for 24 hours. Day1->Day2 Day3 Day 3: Inhibitor Treatment Add serial dilutions of test compound. Incubate for 24-48 hours. Day2->Day3 Day4 Day 4: Kynurenine Assay 1. Collect supernatant. 2. Precipitate protein with TCA. 3. Add Ehrlich's Reagent. Day3->Day4 Day5 Day 5: Data Analysis Read absorbance at 480 nm. Calculate % inhibition and IC50. Day4->Day5

Caption: Workflow for the cell-based IDO1 functional assay.

Experimental Procedure
  • Cell Seeding (Day 1): Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10⁴ cells per well in 100 µL of culture medium.[12][14] Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • IDO1 Induction (Day 2): Add IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[12] Include "Uninduced" control wells that receive vehicle instead of IFN-γ. Incubate for 24 hours.

  • Compound Treatment (Day 3): Prepare serial dilutions of the test compound and positive control in fresh culture medium. Remove the old medium from the cells and add 200 µL of the medium containing the inhibitors. Incubate for an additional 24-48 hours.[7][12]

  • Kynurenine Measurement (Day 4):

    • Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[14]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[14]

    • Transfer 100 µL of the clear supernatant to a new, clear 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's Reagent) to each well and incubate at room temperature for 10 minutes.[14] A yellow color will develop.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[14]

Data Analysis and Interpretation

  • Background Subtraction: For both assays, subtract the average value of the "No Enzyme" or "Uninduced" control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle_Control)) * 100

  • Determine IC50: Plot the percent inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the concentration of the inhibitor that produces 50% inhibition (the IC50 value).

Table 2: Expected Controls and Outcomes

ControlDescriptionExpected OutcomePurpose
No Enzyme / Uninduced Reaction without IDO1 enzyme or cells not treated with IFN-γ.Minimal signal (background).Defines the baseline of the assay.
Vehicle Control (0% Inhibition) Reaction with IDO1 and vehicle (DMSO) but no inhibitor.Maximum signal.Defines the 100% activity window of the assay.
Positive Control Inhibitor A known, potent IDO1 inhibitor (e.g., Epacadostat).Dose-dependent decrease in signal, with a known IC50.Validates that the assay system is working correctly and is sensitive to inhibition.

References

  • Rohrig, U.F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications. [Link]

  • Mellor, A.L. & Munn, D.H. (2004). IDO1 at the Crossroads of Tryptophan Metabolism and Human Disease. The FEBS Journal. [Link]

  • Cheong, J.E. & Sun, L. (2018). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Qi, R., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design. PMC. [Link]

  • Sikh, A., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Lin, J., et al. (2024). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Taylor & Francis Online. [Link]

  • Rohrig, U.F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ResearchGate. [Link]

  • Krasnov, P., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]

  • Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. [Link]

  • Institut Curie. Small molecules identification and optimization. [Link]

  • ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

  • Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol. [Link]

  • Thonon, D., et al. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. MDPI. [Link]

  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Nguyen, T.L.H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Braga, A.L., et al. (2004). 'One-Pot' Synthesis of Chiral N-Protected α-Amino Acid-Derived 1,2,4-Oxadiazoles. Thieme. [Link]

  • Azeez, N. (2021). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

  • PubChem. (3R,4S)-1-((1H-imidazol-4-yl)methyl)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid. [Link]

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High-performance liquid chromatography (HPLC) methods for analyzing imidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for Analyzing Imidazole Compounds

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of imidazole compounds. Imidazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agricultural chemicals, and industrial materials.[1][2] Their accurate quantification is paramount for quality control, pharmacokinetic studies, environmental monitoring, and ensuring product safety.[1] This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind method development choices, ensuring both scientific integrity and practical success.

The Chromatographic Foundation: Why HPLC is the Premier Choice

High-Performance Liquid Chromatography (HPLC) stands as the most versatile and widely adopted technique for analyzing imidazole derivatives.[1][2][3] Its strength lies in its applicability to a vast range of compounds with varying polarities and its ability to resolve complex mixtures. The fundamental principle involves partitioning analytes between a liquid mobile phase and a solid stationary phase. By carefully selecting these two phases, we can achieve precise and reproducible separations.

Causality in Column Selection: Tailoring the Stationary Phase to the Analyte

The choice of the HPLC column is the most critical decision in method development. For imidazoles, the selection is primarily dictated by the polarity of the target analyte.

  • Reversed-Phase (RP-HPLC): This is the most common starting point.

    • Mechanism: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Non-polar analytes are retained longer through hydrophobic interactions.

    • Expert Insight: While standard C18 columns are workhorses, they can provide insufficient retention for more polar imidazole compounds, leading to early elution and poor separation.[4][5] For these analytes, consider columns with a less hydrophobic C8 stationary phase or specialized "Aqueous C18" (AQ-type) columns that are designed for stability in highly aqueous mobile phases.[4][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar, water-soluble imidazoles that show little to no retention in reversed-phase.[7][8]

    • Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with amide or even imidazole groups) and a largely organic mobile phase.[9][10] A water layer is adsorbed onto the stationary phase, and analytes partition into this layer, with more polar compounds being retained longer.

    • Expert Insight: HILIC is exceptionally powerful but can be more sensitive to mobile phase composition, especially the water content. Careful equilibration is key to reproducible results.

Mobile Phase Optimization: The Engine of Separation

The mobile phase is not merely a carrier; it is an active component that dictates retention, selectivity, and peak shape.[11]

  • pH Control is Paramount: The basic nitrogen atoms in the imidazole ring mean its ionization state is highly pH-dependent (pKa of imidazole is ~7.0).[8]

    • Causality: Chromatographing a compound near its pKa results in a mixture of its ionized and non-ionized forms, leading to severe peak broadening and splitting.[4] To ensure a single, stable analyte form, the mobile phase pH should be adjusted to be at least 2 units above or below the pKa.[4][5]

    • Practical Application: For most imidazole analyses on reversed-phase columns, using a slightly acidic mobile phase (pH 3-4) is ideal. This protonates the imidazole ring, leading to sharp, symmetrical peaks.[5] This is commonly achieved by adding modifiers like formic acid, acetic acid, or using a phosphate buffer.[6][12]

  • Organic Modifier Selection: The choice between acetonitrile (ACN) and methanol (MeOH) can influence selectivity.

    • Expert Insight: While ACN is more common due to its lower viscosity and UV cutoff, methanol can sometimes offer unique selectivity and improved separation for certain imidazole compounds.[5][6] It is always worth screening both during method development.

  • Ion-Pairing Chromatography: For highly polar, charged imidazoles that still lack retention in RP-HPLC, ion-pairing agents (e.g., octane sulfonic acid) can be added to the mobile phase.[8] These agents contain a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the analyte, effectively increasing its retention.

Application Protocol 1: Quality Control of Imidazole Anti-Infective Drugs in Tablets

This protocol details a robust, isocratic reversed-phase HPLC method for the simultaneous quantification of four imidazole anti-infective drugs—secnidazole, omeprazole, albendazole, and fenbendazole—in pharmaceutical tablets.[6][13] The method is designed for accuracy and speed, making it ideal for a quality control environment.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification S1 Weigh & powder tablets S2 Dissolve in mobile phase S1->S2 S3 Sonicate & filter (0.45 µm) S2->S3 S5 Inject 10 µL onto HPLC system S3->S5 Sample for analysis S4 Prepare standard solutions (10-100 µg/mL) S4->S5 Standards for calibration S6 Isocratic elution on C8 column S5->S6 S7 UV Detection at 300 nm S6->S7 S8 Integrate peak areas S7->S8 S9 Construct calibration curve (Peak Area vs. Concentration) S8->S9 S10 Calculate sample concentration S9->S10 S11 Report results vs. specifications S10->S11

Caption: General workflow for the QC analysis of imidazole drugs in tablets.

Detailed Step-by-Step Protocol
  • Instrumentation and Reagents

    • HPLC system with UV or Diode Array Detector (DAD).

    • Thermo Scientific™ BDS Hypersil™ C8 column (5 µm, 4.6 x 250 mm) or equivalent.[6]

    • HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid.

    • Reference standards for secnidazole, omeprazole, albendazole, and fenbendazole.[14][15]

  • Chromatographic Conditions

    • Mobile Phase: Methanol and 0.025 M KH₂PO₄ (70:30, v/v). Adjust pH to 3.2 with ortho-phosphoric acid.[6] Filter and degas before use.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: Ambient (approx. 25 °C).

    • Detection Wavelength: 300 nm.[6][13]

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions

    • Prepare individual stock solutions of each reference standard (e.g., 1000 µg/mL) in methanol.

    • Create a mixed working standard solution containing all four analytes.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 10 µg/mL to 100 µg/mL.[6]

  • Preparation of Sample Solutions (from Tablets)

    • Weigh and finely powder at least 5 tablets to create a homogenous sample.

    • Accurately weigh a portion of the powder equivalent to 20 mg of the primary active ingredient.

    • Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes to dissolve.

    • Allow to cool to room temperature, dilute to volume with mobile phase, and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

  • System Suitability and Analysis

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

    • Inject the calibration standards, followed by the sample solutions.

    • Construct a calibration curve by plotting peak area against concentration for each analyte. Determine the concentration in the sample solutions from this curve.

Expected Performance Data

The following table summarizes typical performance characteristics for this method, demonstrating its suitability for quantitative analysis.[6][13]

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Secnidazole~2.610 - 100>0.9990.411.24
Omeprazole~3.210 - 100>0.9990.130.39
Albendazole~4.010 - 100>0.9990.180.55
Fenbendazole~4.610 - 100>0.9990.150.45

Application Protocol 2: Trace Analysis of Imidazoles in Environmental Water by LC-MS/MS

This protocol outlines a highly sensitive and selective method for determining trace levels of various imidazole compounds in environmental water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of Solid-Phase Extraction (SPE) is critical for sample cleanup and concentration.[16] This method is validated according to International Council for Harmonisation (ICH) guidelines.[6][17]

Sample Preparation Workflow Diagram

G cluster_sample Water Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation & Analysis S1 Collect 500 mL water sample S2 Filter through 0.45 µm membrane S1->S2 S3 Add Na₂EDTA (chelating agent) & isotope-labeled internal standards S2->S3 SPE2 Load Sample (5 mL/min) S3->SPE2 SPE1 Condition SPE Cartridge (e.g., Oasis HLB) with Methanol, then Water SPE1->SPE2 SPE3 Wash Cartridge with Ultrapure Water SPE2->SPE3 SPE4 Elute Analytes with Methanol/Formic Acid SPE3->SPE4 F1 Evaporate eluate to dryness SPE4->F1 F2 Reconstitute in mobile phase F1->F2 F3 Inject into LC-MS/MS System F2->F3

Caption: Solid-Phase Extraction (SPE) workflow for concentrating imidazoles from water.

Detailed Step-by-Step Protocol
  • Instrumentation and Reagents

    • LC-MS/MS system (e.g., equipped with an electrospray ionization (ESI) source).[16]

    • C18 reversed-phase column (e.g., 2.6 µm, 3.0 x 100 mm).[16]

    • Oasis HLB SPE cartridges.[1][16]

    • LC-MS grade acetonitrile, water, and formic acid.

    • Reference standards and corresponding isotope-labeled internal standards.

  • LC-MS/MS Conditions

    • Mobile Phase A: 0.1% Formic Acid in Water.[16]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

    • Gradient Elution: A typical gradient would start at 5-10% B, ramp to 95% B over 15-20 minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.25-0.40 mL/min.[16]

    • Column Temperature: 40 °C.[16]

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each target analyte.

  • Sample Preparation (SPE)

    • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.[1][16]

    • Add a chelating agent like Na₂EDTA to prevent metal interference and spike with internal standards.[16]

    • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1][16]

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[1]

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.[1]

    • Elute the retained imidazole analytes with two aliquots of 3-4 mL of methanol containing 2% formic acid.[16]

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and transfer to an HPLC vial.[1][16]

  • Method Validation

    • The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R2) guidelines.[17]

    • Linearity: Assessed by analyzing a series of standards over the expected concentration range (e.g., 1-100 ng/L). R² should be >0.995.[16]

    • Accuracy: Determined by spiking blank water samples at three different concentration levels. Recoveries should be within 70-120%.[16]

    • Precision: Assessed by analyzing replicate spiked samples. The RSD should be <15%.[16]

Method Validation Summary Table
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²)≥ 0.995> 0.998
Accuracy (% Recovery)70 - 120%85 - 115%
Precision (% RSD)≤ 15%< 10%
Matrix EffectsCorrected by internal standards-10% to +15%
MQLs (Water)Analyte-dependent< 1.0 ng/L

Field-Proven Troubleshooting Guide

Even with robust methods, challenges can arise. This section provides expert guidance on common issues encountered during the analysis of imidazole compounds.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Basic imidazole nitrogens interact with acidic silanol groups on the silica column packing.[5]Use a modern, base-deactivated, or end-capped column. Alternatively, add a small amount of a competitive base like triethylamine (TEA) to the mobile phase (note: not MS-friendly).[5]
Mobile Phase pH near pKa: Both protonated and neutral forms of the analyte exist, causing peak distortion.[5]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For imidazoles, a pH of 3-4 is often effective.[5]
Metal Chelation: The imidazole ring can chelate with trace metals in the system or column.[5]Add a chelating agent like EDTA (0.1 mM) to the mobile phase or sample diluent.[5]
Poor/No Retention Analyte is too Polar: The compound has minimal hydrophobic interaction with the reversed-phase column.Decrease the percentage of organic solvent in the mobile phase.[5] Switch to a more polar stationary phase (e.g., C8, AQ-type, or polar-embedded). For very polar analytes, develop a HILIC method.[5][7]
Inconsistent Retention Times Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially with HILIC or complex gradients.Ensure the column is equilibrated for at least 10-15 column volumes before injection.
Mobile Phase Instability: pH drift or evaporation of the organic component can alter retention.Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Use a buffered mobile phase to maintain a stable pH.[11]

References

  • Al-Attas, A., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Cavrini, V., et al. (1994). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Available at: [Link]

  • Wang, Q., & Li, G. (2012). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chinese Journal of Pharmaceutical Analysis. Available at: [Link]

  • Al-Attas, A., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

  • Google Patents. (2019). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Available at: [Link]

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

  • NanoChrom. (n.d.). ChromCore HILIC-Imidazole Columns. Available at: [Link]

  • ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Available at: [Link]

  • Waters Corporation. (n.d.). Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron Using UPC2 Coupled with a Xevo TQ-S micro. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • USP-NF. (n.d.). USP Monographs: Clotrimazole. Available at: [Link]

Sources

Techniques for measuring the binding affinity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol to its target

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biophysical and Biochemical Techniques for Measuring the Binding Affinity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol to the Histamine H3 Receptor

Introduction & Scientific Rationale

The compound 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a highly functionalized, conformationally restricted scaffold of significant interest in medicinal chemistry. The presence of the 1H-imidazole ring is a classic pharmacophore for ligands targeting the Histamine H3 Receptor (H3R), a G protein-coupled receptor (GPCR) that regulates neurotransmitter release in the central nervous system [3].

Historically, while imidazole-based H3R agonists and antagonists exhibit high affinity, they often suffer from poor blood-brain barrier penetration and unwanted interactions with hepatic cytochrome P450 enzymes [3]. To overcome these liabilities, structural biology and medicinal chemistry efforts have focused on modifying the scaffold. The integration of a rigid pyrrolidine core restricts the conformational flexibility of the imidazole group, which has been shown to differentially affect antagonist potency and improve receptor subtype selectivity [4]. Furthermore, the C3-hydroxyl and N1-amino groups provide critical vectors for hydrogen bonding, specifically targeting conserved residues like E206^{5.46} within the aminergic binding pocket of H3R [3].

To accurately evaluate this compound as a viable lead, researchers must employ orthogonal biophysical techniques. Relying solely on equilibrium assays (like radioligand binding) obscures the kinetic mechanisms of drug-target interactions. Therefore, this application note details a comprehensive, self-validating workflow utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

Experimental Strategy & Causality

Measuring the binding affinity ( KD​ ) of low-molecular-weight ligands to complex membrane proteins like GPCRs is notoriously challenging. We employ a dual-assay biophysical strategy:

  • Surface Plasmon Resonance (SPR): SPR is selected because it resolves the equilibrium dissociation constant ( KD​ ) into its kinetic components: the association rate ( kon​ ) and dissociation rate ( koff​ ). For GPCRs, establishing a stable baseline is difficult due to the requirement of detergents or lipid nanodiscs to maintain receptor stability [2]. We utilize an indirect capture method (anti-His antibody) rather than direct covalent coupling. This ensures the receptor is uniformly oriented and avoids chemical modification of the binding pocket [2].

  • Isothermal Titration Calorimetry (ITC): ITC is the only label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔH , ΔS , and stoichiometry n ) in a single experiment [1]. This is essential to determine whether the binding of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is driven by enthalpy (indicating strong, specific hydrogen bonds, such as with E206^{5.46}) or entropy (indicating the displacement of ordered water molecules from the hydrophobic pocket).

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

This protocol utilizes a Biacore T200 (or equivalent) to measure the real-time interaction between the ligand and detergent-solubilized H3R.

Step 1: Sensor Chip Preparation & Target Capture

  • Dock a Series S CM5 sensor chip into the SPR instrument.

  • Activate Flow Cells (FC) 1 and 2 using standard amine coupling (0.4 M EDC / 0.1 M NHS).

  • Immobilize an anti-His capture antibody (e.g., 30 µg/mL in 10 mM sodium acetate, pH 4.5) to both FC1 and FC2 to a target level of ~10,000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Causality Check: FC1 will serve as the reference channel. Inject purified, His-tagged human H3R (solubilized in 0.1% DDM / 0.01% CHS) only into FC2 to achieve a capture level of 2,000–3,000 RU. This high density is required to detect the binding of a low-molecular-weight compound (~168 Da) [2].

Step 2: Ligand Preparation & Injection

  • Prepare a 10 mM stock of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol in 100% DMSO.

  • Dilute the ligand in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 0.005% CHS) to a top concentration of 10 µM, maintaining a final DMSO concentration of exactly 1% across all samples.

  • Prepare a 2-fold dilution series (10 µM down to 39 nM).

  • Inject the ligand series over FC1 and FC2 at a high flow rate of 50 µL/min. Reasoning: A high flow rate minimizes mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than diffusion.

  • Allow 60 seconds for association and 180 seconds for dissociation.

Step 3: Self-Validation & Data Analysis

  • Solvent Correction: Run a DMSO calibration series (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Subtract the FC1 signal from the FC2 signal, and double-reference by subtracting a buffer-only blank injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

This protocol utilizes a MicroCal PEAQ-ITC (or equivalent) to measure the thermodynamics of the interaction.

Step 1: Sample Dialysis and Degassing

  • Dialyze the purified H3R (in nanodiscs or detergent micelles) extensively against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO) to ensure exact buffer matching. Reasoning: Buffer mismatches are the primary source of artifactual heats of dilution in ITC [1].

  • Prepare the ligand (1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol) using the exact final dialysate to a concentration of 300 µM.

  • Degas both the receptor (30 µM) and ligand (300 µM) solutions under vacuum for 10 minutes. Reasoning: Air bubbles in the sample cell cause massive signal spikes that ruin data integration [1].

Step 2: Titration Execution

  • Load the H3R solution into the sample cell (~200 µL volume).

  • Load the ligand solution into the titration syringe.

  • Set the experimental parameters: Temperature = 25°C, Reference Power = 5 µcal/s, Stirring Speed = 750 rpm.

  • Program 19 injections: an initial dummy injection of 0.4 µL (discarded during analysis), followed by 18 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

Step 3: Self-Validation & Data Analysis

  • Control Experiment: Perform a titration of the ligand (300 µM) into the ITC buffer alone. Subtract these heats of dilution from the raw ligand-into-receptor data [1].

  • Integrate the peaks and fit the normalized heat data to a One-Set-of-Sites model to determine ΔH , KA​ (where KD​=1/KA​ ), and stoichiometry ( n ). Calculate entropy using ΔG=−RTln(KA​)=ΔH−TΔS .

Data Presentation

The following table summarizes the expected quantitative biophysical parameters for a high-affinity interaction between 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol and H3R, demonstrating how kinetic and thermodynamic data complement each other.

ParameterValue (Expected Range)Assay SourceBiological Implication
KD​ (Equilibrium) 10 - 50 nMSPR & ITCHigh-affinity binding, comparable to standard imidazole H3R antagonists.
kon​ (Association) 1.5×105 M−1s−1 SPRRapid target engagement, typical for rigid, low-molecular-weight ligands.
koff​ (Dissociation) 1.5×10−3 s−1 SPRModerate residence time ( τ≈11 min), sufficient for sustained receptor blockade.
ΔH (Enthalpy) -8.5 kcal/molITCFavorable enthalpy indicates strong, specific hydrogen bonding (e.g., via the C3-hydroxyl and imidazole ring).
−TΔS (Entropy) -1.2 kcal/molITCFavorable entropy indicates the displacement of ordered water from the hydrophobic binding pocket.
n (Stoichiometry) 0.9 - 1.1ITCConfirms a 1:1 binding ratio and validates the active fraction of the purified receptor.

Workflow Visualization

Workflow Title Orthogonal Affinity Validation Workflow TargetPrep GPCR Target Preparation (H3R in DDM/CHS or Nanodiscs) SPR Surface Plasmon Resonance (SPR) Real-time Kinetics (kon, koff) TargetPrep->SPR ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS, n) TargetPrep->ITC FRET TR-FRET Competition Assay Equilibrium Binding (IC50, Ki) TargetPrep->FRET LigandPrep Ligand Preparation 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol LigandPrep->SPR LigandPrep->ITC LigandPrep->FRET DataIntegration Data Integration & SAR Modeling Confirm Target Residence Time & Affinity SPR->DataIntegration Kinetic Data ITC->DataIntegration Thermodynamic Data FRET->DataIntegration Equilibrium Data

Orthogonal biophysical workflow for validating ligand binding affinity to H3R.

References

  • Source: PubMed Central (PMC), National Institutes of Health.
  • Source: PubMed Central (PMC), National Institutes of Health.
  • Source: PubMed Central (PMC), National Institutes of Health.
  • Source: PubMed, National Institutes of Health.

Advanced Pre-Column Derivatization Strategies for High-Resolution Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of amino acids (AAs) is a critical quality attribute in biopharmaceutical development, nutritional profiling, and clinical diagnostics. Because most native amino acids lack strong chromophores or fluorophores, direct detection via reversed-phase high-performance liquid chromatography (RP-HPLC) yields poor sensitivity and inadequate chromatographic retention[1].

Pre-column derivatization resolves this by covalently attaching a hydrophobic, optically active tag to the amine group prior to column injection[2]. This application note provides a comprehensive, mechanistically grounded guide to the two most authoritative pre-column derivatization workflows in modern analytical laboratories: the automated dual OPA/FMOC method and the highly stable AQC (AccQ•Tag) methodology.

Mechanistic Insights & Reagent Selection

To design a self-validating analytical workflow, researchers must understand the chemical causality governing reagent selection.

OPA and FMOC-Cl: The Synergistic Dual Approach

o-Phthalaldehyde (OPA) is the industry standard for primary amino acid derivatization. In the presence of a thiol reducing agent (e.g., 3-mercaptopropionic acid), OPA reacts almost instantaneously with primary amines in an alkaline environment to form a highly fluorescent isoindole derivative[3]. The Causality: OPA cannot react with secondary amino acids (such as proline and hydroxyproline) because they lack the necessary primary amine structure. To achieve comprehensive AA profiling, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is introduced sequentially. FMOC reacts with secondary amines to form stable, highly hydrophobic carbamate derivatives[3][4]. Because OPA derivatives degrade rapidly, this dual-reagent system relies on precise, automated "in-needle" autosampler programming to ensure the reaction time is identical for every single injection, effectively nullifying degradation variables[4].

AQC (AccQ•Tag): The Universal Single-Step Label

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a universal derivatizing agent that reacts with both primary and secondary amino acids in a single step to yield highly stable unsymmetrical urea derivatives[5][6]. The Causality: Unlike OPA, AQC derivatives are exceptionally stable (up to one week at room temperature), allowing for large-batch manual preparation[6]. A critical mechanistic requirement of this protocol is a 10-minute heating step at 55°C. This heat does not drive the primary reaction (which is instantaneous); rather, it catalyzes the conversion of an unstable, minor tyrosine side-product into the major mono-derivatized compound, ensuring quantitative accuracy[7].

Quantitative Data Presentation: Reagent Comparison
ParameterOPA / FMOC Dual MethodAQC (AccQ•Tag) Method
Target Amino Acids OPA: Primary / FMOC: Secondary[3]Primary and Secondary (Universal)[6]
Detection Modality UV (338 nm / 262 nm) or Fluorescence[3]UV (260 nm), Fluorescence, or MS[8]
Derivative Stability Low (OPA degrades in minutes)[4]Exceptionally High (Up to 1 week)[6]
Workflow Design Automated In-Needle (Online)[4]Batch Preparation (Offline)[7]
Reaction pH pH 10.4 (Borate Buffer)pH 8.8 (Borate Buffer)[6]

Experimental Protocols & Workflows

Protocol A: Automated In-Needle OPA/FMOC Derivatization

This protocol leverages the programmable injector of modern HPLC/UHPLC autosamplers to perform derivatization online, ensuring high throughput and eliminating manual pipetting errors[3].

Reagents Required:

  • Borate Buffer (0.4 M, pH 10.4)

  • OPA Reagent (10 mg/mL OPA + 3-mercaptopropionic acid in borate buffer/methanol)

  • FMOC Reagent (2.5 mg/mL in acetonitrile)

Autosampler Injector Program (Step-by-Step):

  • Draw Buffer: Draw 2.5 µL of Borate Buffer from vial X.

  • Draw Sample: Draw 0.5 µL of AA Sample (or standard) from vial Y.

  • Mix: Mix 3.0 µL in the wash port or seat capillary 3 times to buffer the sample.

  • Draw OPA: Draw 0.5 µL of OPA reagent.

  • Primary Reaction: Mix 3.5 µL 5 times and wait exactly 1.0 minute.

  • Draw FMOC: Draw 0.4 µL of FMOC reagent.

  • Secondary Reaction: Mix 3.9 µL 5 times and wait exactly 1.0 minute.

  • Injection: Inject the entire 3.9 µL volume directly onto the RP-HPLC column.

OPA_FMOC_Workflow Start Autosampler Needle Initialization DrawBuffer 1. Draw Borate Buffer (pH 10.4) Start->DrawBuffer DrawSample 2. Draw AA Sample DrawBuffer->DrawSample DrawOPA 3. Draw OPA/MPA Reagent (Primary AA Derivatization) DrawSample->DrawOPA MixOPA 4. Mix & React (Wait 1.0 min) DrawOPA->MixOPA Forms Isoindole (Primary AAs) DrawFMOC 5. Draw FMOC Reagent (Secondary AA Derivatization) MixOPA->DrawFMOC MixFMOC 6. Mix & React (Wait 1.0 min) DrawFMOC->MixFMOC Forms Carbamate (Proline/Sec AAs) Inject 7. Inject into HPLC/UHPLC (Fluorescence/UV Detection) MixFMOC->Inject Immediate Injection (Prevents Degradation)

Caption: Automated In-Needle OPA/FMOC Derivatization Workflow for HPLC.

Protocol B: Single-Step Batch Derivatization using AQC

This protocol is ideal for laboratories processing large batches of hydrolysates or cell culture media where offline stability is paramount[7].

Reagents Required:

  • AccQ•Fluor Borate Buffer (pH 8.8)

  • AQC Reagent Powder (reconstituted in 1.0 mL acetonitrile)[6]

Manual/Batch Preparation (Step-by-Step):

  • Reconstitution: Transfer 1.0 mL of AQC diluent (acetonitrile) to the AQC reagent powder vial. Vortex for 10 seconds and heat at 55°C for up to 10 minutes until fully dissolved[6]. (Note: Reconstituted reagent is stable for 2 weeks at 4°C).

  • Buffer Addition: Pipette 70 µL of AccQ•Fluor Borate Buffer into a clean autosampler vial.

  • Sample Addition: Add 10 µL of the amino acid sample (or standard) to the buffer.

  • Reagent Addition: Add 20 µL of the reconstituted AQC reagent to the vial.

  • Immediate Mixing: Vortex the vial immediately for 5–10 seconds. (Critical Step: AQC hydrolyzes rapidly in water; immediate mixing ensures the amine derivatization outcompetes reagent hydrolysis).

  • Thermal Stabilization: Place the vial in a heating block at 55°C for exactly 10 minutes[6].

  • Analysis: Remove from heat, allow to cool to room temperature, and inject onto the UPLC/HPLC system[7].

AQC_Workflow Sample Amino Acid Sample (Primary & Secondary) Vortex Immediate Vortexing (Prevents AQC Hydrolysis) Sample->Vortex Buffer Borate Buffer (pH 8.8) Buffer->Vortex AQC AQC Reagent (in Acetonitrile) AQC->Vortex Add Last Heat Heat Block (55°C, 10 min) (Resolves Tyrosine Adducts) Vortex->Heat Rapid Reaction StableDerivative Stable Urea Derivatives (Ready for UPLC-UV/FL/MS) Heat->StableDerivative Complete Conversion

Caption: Single-Step AQC (AccQ•Tag) Derivatization and Stabilization Pathway.

Troubleshooting & System Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the analytical routine:

  • Buffer Capacity Verification: Both OPA and AQC derivatization are strictly pH-dependent. If analyzing acid hydrolysates (e.g., proteins hydrolyzed in 6N HCl), the sample must be neutralized with NaOH prior to step 2. If the borate buffer capacity is overwhelmed, the pH will drop, leading to incomplete derivatization and artificially low AA quantification[1][6].

  • Reagent Hydrolysis Artifacts: In the AQC method, the primary byproduct of AQC reacting with water is AMQ (6-aminoquinoline). A massive AMQ peak will elute early in the chromatogram. If target AA peaks are unusually small while the AMQ peak is excessively large, it indicates delayed vortexing during sample prep[6].

  • Tyrosine Double-Peaks: In AQC analysis, if the 55°C heating step is skipped or shortened, Tyrosine will present as two distinct peaks (a mono-derivatized and a bi-derivatized form). A single, sharp Tyrosine peak validates that the thermal stabilization step was successful[7].

Sources

Application Notes and Protocols for Enhancing the Bioavailability of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold and the Bioavailability Challenge

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for precise three-dimensional positioning of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with biological targets.[1] This versatility has led to the development of pyrrolidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]

Despite their therapeutic promise, many pyrrolidine derivatives suffer from poor oral bioavailability, which can be a significant hurdle in drug development. This is often attributed to low aqueous solubility and/or poor intestinal permeability. For instance, a drug candidate may exhibit high lipophilicity, leading to poor dissolution in the gastrointestinal fluids, or it may be subject to extensive first-pass metabolism in the liver, where enzymes modify the drug before it can reach systemic circulation.[3][4]

This technical guide provides an in-depth overview of formulation strategies to overcome these challenges and enhance the oral bioavailability of pyrrolidine compounds. We will explore various techniques, from altering the physicochemical properties of the drug substance to employing advanced drug delivery systems. Each section will detail the scientific rationale, provide step-by-step experimental protocols, and present data in a clear and comparative format.

I. Preformulation Assessment: Characterizing the Bioavailability Barriers

Before selecting a formulation strategy, a thorough preformulation investigation is crucial to identify the root cause of poor bioavailability. This typically involves determining the compound's Biopharmaceutics Classification System (BCS) class.

Key Physicochemical Properties to Evaluate:

  • Aqueous Solubility: Determines the maximum concentration of the drug that can dissolve in the gastrointestinal fluids.

  • Intestinal Permeability: The ability of the drug to pass through the intestinal wall and enter the bloodstream.

  • LogP (Octanol-Water Partition Coefficient): A measure of the drug's lipophilicity.

  • pKa: The ionization constant of the drug, which influences its solubility at different pH values in the gastrointestinal tract.

  • Solid-State Properties: Crystalline versus amorphous form, polymorphism, and melting point.

A comprehensive understanding of these properties will guide the selection of the most appropriate formulation strategy.

II. Formulation Strategies for Pyrrolidine Compounds

Based on the preformulation assessment, one or more of the following strategies can be employed to enhance the bioavailability of pyrrolidine compounds.

A. Amorphous Solid Dispersions (ASDs)

Scientific Rationale:

For pyrrolidine compounds classified as BCS Class II (low solubility, high permeability), converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[5][6] Amorphous solid dispersions (ASDs) are molecular mixtures of a drug in a polymer matrix.[7] The polymer serves to stabilize the amorphous state of the drug, preventing it from recrystallizing back to the less soluble crystalline form.[5]

Key Considerations for ASD Formulation:

  • Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of the pyrrolidine compound. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® and Eudragit®.[5]

  • Drug Loading: The ratio of drug to polymer must be optimized to ensure both stability and a significant increase in solubility.

  • Manufacturing Method: Spray drying and hot-melt extrusion are the two most common industrial methods for preparing ASDs.[8]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD of a hypothetical pyrrolidine compound ("Pyrrolo-A") with PVP K-30.

Materials:

  • Pyrrolo-A

  • Polyvinylpyrrolidone (PVP) K-30

  • Methanol (or other suitable solvent)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve Pyrrolo-A and PVP K-30 in methanol in desired weight ratios (e.g., 1:1, 1:3, 1:5).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.

  • Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Characterize the prepared ASD using the methods described below.

Characterization of Amorphous Solid Dispersions:

Technique Purpose Expected Outcome for a Successful ASD
Differential Scanning Calorimetry (DSC) To determine the physical state (crystalline or amorphous) and the glass transition temperature (Tg) of the dispersion.Disappearance of the sharp melting endotherm of the crystalline drug and the appearance of a single glass transition temperature (Tg).
Powder X-Ray Diffraction (PXRD) To confirm the amorphous nature of the drug in the dispersion.Absence of sharp Bragg's peaks characteristic of the crystalline drug, and the presence of a "halo" pattern.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) To investigate potential interactions between the drug and the polymer.Shifts in the characteristic peaks of the drug and polymer, suggesting intermolecular interactions such as hydrogen bonding.

Data Presentation: Dissolution Profile of Pyrrolo-A and its ASD

Time (min) % Drug Dissolved (Pure Pyrrolo-A) % Drug Dissolved (Pyrrolo-A ASD 1:5)
5545
151080
301595
602098

Visualization of the ASD Workflow:

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation dissolve Dissolve Drug & Polymer in Solvent evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry dsc DSC dry->dsc pxrd PXRD dry->pxrd ftir FTIR dry->ftir dissolution In Vitro Dissolution dry->dissolution permeability Caco-2 Permeability dissolution->permeability in_vivo In Vivo Bioavailability permeability->in_vivo

Caption: Workflow for ASD Preparation and Evaluation.

B. Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale:

For highly lipophilic pyrrolidine compounds (high LogP), lipid-based formulations can enhance oral bioavailability by several mechanisms.[10][11] These formulations maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step which is often the rate-limiting step for absorption.[10] Additionally, some lipid-based systems can promote lymphatic transport of the drug, which bypasses the liver and reduces first-pass metabolism.[11]

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[12]

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a SEDDS for a hypothetical lipophilic pyrrolidine compound ("Lipo-Pyrrolo").

Materials:

  • Lipo-Pyrrolo

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Cosolvent (e.g., Transcutol HP)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies: Determine the solubility of Lipo-Pyrrolo in various oils, surfactants, and cosolvents to select the most suitable excipients.

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and cosolvent in different ratios and observing the formation of a clear and stable emulsion upon dilution with water.[13]

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and cosolvent into a glass vial. Add the required amount of Lipo-Pyrrolo to the mixture.

  • Homogenization: Gently heat the mixture (if necessary) and vortex until a clear and homogenous solution is obtained.

Characterization of SEDDS:

Parameter Method Purpose
Self-Emulsification Time USP Dissolution Apparatus IITo measure the time taken for the SEDDS to form an emulsion in a dissolution medium.
Droplet Size and Zeta Potential Dynamic Light Scattering (DLS)To determine the size and surface charge of the emulsion droplets, which influence stability and absorption.
In Vitro Drug Release Dialysis Bag MethodTo assess the rate and extent of drug release from the emulsion.

Visualization of the SEDDS Mechanism:

SEDDS_Mechanism sedds SEDDS (Drug in Oil/Surfactant/Cosolvent) gi_fluid GI Fluid (Aqueous Environment) sedds->gi_fluid Oral Administration emulsion Fine Oil-in-Water Emulsion (Increased Surface Area) gi_fluid->emulsion Spontaneous Emulsification absorption Enhanced Absorption across Gut Wall emulsion->absorption Improved Dissolution & Permeation

Caption: Mechanism of Bioavailability Enhancement by SEDDS.

C. Prodrug Approach

Scientific Rationale:

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[14][15] This strategy can be employed to overcome various biopharmaceutical challenges, including poor solubility, low permeability, and extensive first-pass metabolism.[16] For pyrrolidine compounds, a prodrug approach can be particularly useful to temporarily mask polar functional groups that may hinder membrane permeability or to attach a promoiety that enhances water solubility.[17]

Key Prodrug Strategies:

  • Ester Prodrugs: To improve the lipophilicity and passive diffusion of pyrrolidine compounds with carboxylic acid or hydroxyl groups.

  • Phosphate Prodrugs: To significantly increase the aqueous solubility of poorly soluble pyrrolidine compounds.[17]

  • Amino Acid Prodrugs: To target specific amino acid transporters in the intestine and enhance absorption.

Hypothetical Example: Phosphate Prodrug of a Hydroxylated Pyrrolidine

A hydroxylated pyrrolidine derivative with poor aqueous solubility could be converted to a more soluble phosphate ester prodrug. After oral administration, endogenous phosphatases in the body would cleave the phosphate group, releasing the active parent drug.

Visualization of the Prodrug Concept:

Prodrug_Concept prodrug Prodrug (Inactive, Improved Properties) active_drug Active Drug (Pharmacologically Active) prodrug->active_drug Biotransformation (e.g., enzymatic cleavage) promoety Promoety (Inactive) prodrug->promoety Biotransformation

Caption: The Prodrug Concept for Improved Drug Delivery.

III. In Vitro and In Vivo Evaluation of Formulations

Once a promising formulation has been developed, its performance must be evaluated through a series of in vitro and in vivo studies.

A. In Vitro Dissolution Testing

Protocol: Dissolution Testing of a Nanosuspension

This protocol is adapted for the dissolution testing of a nanosuspension of a pyrrolidine compound.

Apparatus:

  • USP Dissolution Apparatus II (Paddle)

Dissolution Medium:

  • Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF), depending on the target release site.

Procedure:

  • Deaerate the dissolution medium.

  • Add 900 mL of the dissolution medium to each vessel and equilibrate to 37 ± 0.5°C.

  • Add a known amount of the nanosuspension to each vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples through a 0.22 µm syringe filter.

  • Analyze the samples for drug content using a validated analytical method (e.g., HPLC).

B. In Vitro Permeability Studies

Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test formulation (e.g., the pyrrolidine compound dissolved in transport buffer) to the apical (A) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (B) side.

    • Analyze the samples for drug concentration.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the compound.

C. In Vivo Bioavailability Studies

The ultimate validation of a formulation's effectiveness is determined through in vivo studies in animal models (e.g., rats, dogs). These studies involve administering the formulated and unformulated drug to the animals and measuring the drug concentration in the plasma over time. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are then calculated to determine the relative bioavailability of the formulated drug.

IV. Conclusion

Enhancing the oral bioavailability of pyrrolidine compounds is a critical step in their development as therapeutic agents. A systematic approach, beginning with a thorough preformulation characterization, is essential for selecting the most appropriate formulation strategy. Amorphous solid dispersions, lipid-based drug delivery systems, and the prodrug approach are powerful tools that can be employed to overcome the challenges of poor solubility and permeability. The detailed protocols and evaluation methods provided in this guide offer a framework for researchers and drug development professionals to successfully formulate and advance promising pyrrolidine-based drug candidates.

V. References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

  • Danda, M., et al. (2019). The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine. Research, Society and Development, 11(14), e541111436488.

  • Hovione. (2017). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Retrieved from [Link]

  • Dean, K. A., et al. (2019). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. Pharmazie, 78(2023), 188.

  • Danda, M., et al. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. Molecules, 29(2), 488.

  • SOTAX. (n.d.). Quality control testing of microspheres and nano suspensions. Retrieved from [Link]

  • Singh, A., & Van den Mooter, G. (2016). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 8(4), 30.

  • Stella, V. J. (2010). Prodrugs as therapeutics. Expert opinion on therapeutic patents, 20(4), 571-589.

  • Patel, D. R., et al. (2014). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech, 15(6), 1534-1542.

  • Testo, A. G. (2018). Strategies in prodrug design. ACS Medicinal Chemistry Letters, 9(10), 957-959.

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-8.

  • Preprints.org. (2026). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org.

  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Retrieved from [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Lipid-Based Formulations. Retrieved from [Link]

  • Longdom Publishing. (2022, April 12). The Role of Prodrugs in Pharmaceuticals. Retrieved from [Link]

  • Drug Development & Delivery. (2018, August 29). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Retrieved from [Link]

  • Jornada, D. H., et al. (2016). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 21(7), 903.

  • Pharmaceutical Technology. (2025, March 12). Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Solid Dispersion Development to Enhance Solubility and Oral Bioavailability for Rodent Toxicology Studies. Retrieved from [Link]

  • Academic Journals. (2009, December 16). Bioavailability enhancing activities of natural compounds from medicinal plants. Retrieved from [Link]

  • Singh, P., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate.

  • Quan, M. L., et al. (2007). Structure-based drug design of pyrrolidine-1, 2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors. Journal of medicinal chemistry, 50(12), 2975-2986.

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

  • Al-Qaisi, Z. A., & Al-Tel, T. H. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262.

  • ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved from [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245643.

  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Retrieved from [Link]

  • Poyraz, B., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry, 17(18), 1547-1566.

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

  • Slideshare. (n.d.). First pass metabolism- Buddhabhushan dongre. Retrieved from [Link]

  • Zhuravlev, F. A., & Varaksin, M. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4987.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol . Rather than providing generic advice, this guide deconstructs the physical organic chemistry of the molecule to provide targeted, self-validating solutions for your experimental workflows.

Part 1: Compound Profiling & Causality

To troubleshoot solubility, we must first understand the molecular architecture. 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a highly polar, multi-basic heterocycle. It features a pyrrolidine core, a primary N-amino group, a hydroxyl group, and an imidazole ring.

The Core Conflict: Researchers often assume that highly polar molecules are inherently water-soluble. However, the high density of hydrogen bond donors (-OH, -NH₂) and acceptors (imidazole N, pyrrolidine N) allows this compound to form an exceptionally stable intermolecular crystal lattice.

  • In non-polar organic solvents (e.g., Hexane, DCM): The solvent cannot disrupt the strong compound-compound hydrogen bonds, leading to insolubility.

  • In aqueous buffers at pH 7.4: The basic nitrogen of the imidazole ring (pKa ~6.5–7.0) remains predominantly un-ionized (free base form) . Without the solvation energy provided by ionization, the water molecules cannot overcome the crystal lattice energy, resulting in precipitation.

Physicochemical Properties & Solvent Compatibility

Summarized below are the critical parameters dictating the solubility behavior of this compound:

ParameterEstimated ValueMechanistic Impact on Solubility
Molecular Weight 168.20 g/mol Low MW generally favors dissolution, but is counteracted by high polarity.
pKa (Imidazole N3) ~6.5 - 7.0Protonation at pH < 6.0 yields a highly soluble salt. Unionized at pH 7.4.
pKa (Pyrrolidine N-NH₂) ~5.0 - 6.0Weakly basic; contributes to di-cation formation only in strong acids.
LogP (Predicted) < 0 (Hydrophilic)Drives poor solubility in non-polar organic extraction solvents.
H-Bonding Profile 3 Donors / 4 AcceptorsHigh density of H-bonds creates a stable crystal lattice, resisting dissolution.

Part 2: Diagnostic Workflow

Use the following logical decision tree to identify the correct solubility enhancement strategy based on your target medium.

SolubilityWorkflow Start Solubility Issue: 1-amino-4-(1H-imidazol-1-yl) pyrrolidin-3-ol Target What is the target medium? Start->Target Organic Organic Solvent (Synthesis/Purification) Target->Organic Aqueous Aqueous Buffer (Biological Assays) Target->Aqueous OrgSolv Use Polar Solvents (MeOH, DMF, DMSO) Organic->OrgSolv OrgSalt Form Lipophilic Salt (e.g., Tosylate) Organic->OrgSalt AqpH Is pH adjustment acceptable? Aqueous->AqpH LowpH Lower pH < 6.0 (Protonate Imidazole) AqpH->LowpH Yes NeutralpH Maintain pH 7.4 (Free Base Form) AqpH->NeutralpH No Cyclo Use HP-β-CD Complexation NeutralpH->Cyclo CoSolv Use Co-solvents (≤1% DMSO/PEG400) NeutralpH->CoSolv

Diagnostic workflow for resolving solubility issues based on target application and medium.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate when I dilute it from a DMSO stock into my pH 7.4 cell assay buffer? A: This is a classic manifestation of the difference between kinetic and thermodynamic solubility . When you dissolve the compound in DMSO, you create a highly concentrated, supersaturated state. Upon rapid dilution into a pH 7.4 aqueous buffer, the compound experiences an "anti-solvent" effect. Because the imidazole ring is predominantly un-ionized at pH 7.4, the molecule relies entirely on its intrinsic free-base solubility. The rapid shift in solvent polarity forces the compound out of solution before it can establish a stable equilibrium, resulting in an amorphous precipitate or a cloudy colloidal suspension.

Q2: How can I accurately determine the maximum soluble concentration for my biological assays? A: You must transition from kinetic screening to a thermodynamic solubility measurement. Kinetic screens (like DMSO drip-ins) often underestimate true solubility due to rapid precipitation artifacts. Thermodynamic solubility testing determines the maximum equilibrium concentration of the most stable solid form in a specific medium . We recommend the Shake-Flask Method (detailed in Protocol 1), which allows the solid to equilibrate with the buffer over 24-48 hours at 37°C, providing a reliable, artifact-free baseline for your assay limits.

Q3: I cannot lower the pH of my assay buffer below 7.4 due to cell toxicity. How can I keep the free base in solution? A: If pH modification is not viable, the most effective strategy is host-guest complexation using cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the lipophilic portions of the un-ionized imidazole/pyrrolidine scaffold, effectively shielding it from the aqueous environment and drastically enhancing apparent solubility without altering the bulk pH [[1]]([Link]).

Q4: During synthesis, the compound is completely insoluble in standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate. What is the mechanistic cause? A: As outlined in the compound profile, the high density of hydrogen-bonding groups creates a stable crystal lattice. Non-polar or moderately polar aprotic solvents like DCM cannot disrupt these intermolecular forces. You must use solvents capable of breaking these bonds—specifically, highly polar aprotic solvents (DMSO, DMF) or polar protic solvents (Methanol, Ethanol). Alternatively, converting the free base into a lipophilic salt (e.g., a tosylate) can transiently increase its solubility in organic phases.

Part 4: Validated Experimental Protocols

Protocol 1: Shake-Flask Thermodynamic Solubility Measurement

Objective: Determine the true equilibrium solubility of the compound in aqueous media to establish reliable assay limits.

  • Saturation: Add 5 mg of solid 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol to a low-binding glass vial.

  • Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 24 to 48 hours.

    • Causality: Extended agitation ensures the dissolution kinetics reach a thermodynamic equilibrium, preventing the precipitation artifacts seen in kinetic screens.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Validation & Quantification (Self-Validating Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV against a known standard calibration curve. If the concentration matches a secondary sample taken at 72 hours, thermodynamic equilibrium is validated.

Protocol 2: HP-β-CD Complexation for Neutral pH Assays

Objective: Enhance the aqueous solubility of the un-ionized free base at pH 7.4 without using cytotoxic levels of organic co-solvents.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target biological buffer.

  • Complexation: Slowly add the solid compound to the cyclodextrin solution while stirring vigorously.

    • Causality: The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic imidazole core, shielding it from water while the hydrophilic exterior maintains aqueous solubility.

  • Incubation: Sonicate the mixture for 30 minutes, then incubate at 37°C for 2 hours to allow the host-guest inclusion complex to fully form.

  • Clarification: Filter the solution through a 0.22 µm membrane to remove any uncomplexed, precipitated drug.

  • Validation (Self-Validating Step): Measure the final concentration of the solubilized compound using UV-Vis spectroscopy (at the compound's lambda max). Compare this to a control sample prepared without HP-β-CD to quantify the exact fold-enhancement of solubility.

Part 5: References

Sources

Technical Support Center: Synthesis & Yield Optimization of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol . This highly functionalized, rigid N-aminopyrrolidine scaffold presents unique synthetic challenges due to its dense polarity, steric hindrance, and pH-sensitive intermediates.

Rather than a generic overview, this guide provides a deep-dive into the causality behind experimental choices, self-validating protocols, and targeted troubleshooting for the three core synthetic stages: Epoxide Ring-Opening, N-Boc Deprotection, and Electrophilic N-Amination.

Synthetic Workflow Visualization

ReactionPathway SM 1-Boc-3,4-epoxypyrrolidine Int1 1-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-ol SM->Int1 Imidazole, K2CO3, DMF, 80°C (Epoxide Opening) Int2 4-(1H-imidazol-1-yl)pyrrolidin-3-ol Int1->Int2 TFA, DCM, rt (Boc Deprotection) Prod 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol Int2->Prod HOSA, NaOH, H2O, pH 11 (N-Amination)

Figure 1: Three-stage synthetic workflow for 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol.

Phase 1: Epoxide Ring-Opening (C-N Bond Formation)

Mechanistic Insight: The synthesis initiates with the nucleophilic opening of meso-1-Boc-3,4-epoxypyrrolidine by imidazole. Because the meso-epoxide is sterically hindered by the adjacent pyrrolidine ring system, standard room-temperature conditions will fail. The reaction requires elevated temperatures and a mild base to deprotonate imidazole, thereby increasing its nucleophilicity to force the S_N2 ring-opening, which strictly yields the trans-isomer (1)[1].

Self-Validating Protocol 1: Synthesis of 1-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
  • Preparation: Dissolve 1-Boc-3,4-epoxypyrrolidine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add imidazole (1.5 eq, 15 mmol) and finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 16 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 90:10, UV and Iodine stain). The starting epoxide is UV-inactive, while the product will show strong UV absorbance due to the imidazole ring.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL) to effectively partition the DMF and unreacted imidazole into the aqueous layer. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Troubleshooting & FAQs

Q: Why am I getting low yields and unreacted starting material even after 24 hours at 60°C? A: Imidazole is a relatively weak nucleophile. Opening the sterically hindered 3,4-epoxypyrrolidine requires a minimum of 80°C. If the temperature is too low, the reaction stalls. Furthermore, ensure your K₂CO₃ is strictly anhydrous; the presence of water at high temperatures will lead to competitive epoxide hydrolysis, yielding a 3,4-diol byproduct[1].

Q: I observe two closely eluting spots on my TLC plate. What are they? A: Opening a meso epoxide with a nucleophile yields a racemic mixture of trans-enantiomers: (3R,4R) and (3S,4S). These will co-elute on standard achiral silica. If you are seeing distinct spots, you are likely observing a thermal degradation byproduct (e.g., elimination of the hydroxyl group) caused by exceeding 100°C. Keep the reaction strictly at 80°C.

Phase 2: N-Boc Deprotection

Mechanistic Insight: Removal of the tert-butoxycarbonyl (Boc) group is achieved under standard acidic conditions. However, the causality behind the frequent failure at this stage lies in the workup. The resulting intermediate, 4-(1H-imidazol-1-yl)pyrrolidin-3-ol, is a highly polar diamine. Attempting a standard aqueous extraction will result in near-total product loss to the aqueous phase.

Self-Validating Protocol 2: Synthesis of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol
  • Reaction: Dissolve 1-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (1.0 eq, 5 mmol) in anhydrous DCM (10 mL). Add Trifluoroacetic Acid (TFA) (10 eq, 50 mmol) dropwise at 0°C.

  • Propagation: Warm to room temperature and stir for 2 hours.

  • Validation Check: Spot the reaction mixture on TLC and stain with Ninhydrin. A dark purple/pink spot indicates the successful formation of the free secondary amine.

  • Isolation: Do not add water. Evaporate the DCM and excess TFA under reduced pressure. Dissolve the crude TFA salt in minimal MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) to neutralize the salt. Concentrate the eluent to yield the free base.

Troubleshooting & FAQs

Q: My deprotected product is a thick, unworkable syrup. How can I handle it? A: The free base of this compound is highly hygroscopic. To improve handling, convert it to a bis-hydrochloride salt. Dissolve the crude syrup in a minimal amount of dry methanol and add 4M HCl in dioxane. The bis-HCl salt will precipitate as a workable, filterable solid upon the addition of diethyl ether.

Phase 3: Electrophilic N-Amination

Mechanistic Insight: Direct N-amination of the secondary pyrrolidine amine is the most challenging step. While Hydroxylamine-O-sulfonic acid (HOSA) is the most cost-effective electrophilic amination reagent, the reaction is exquisitely sensitive to pH. The pyrrolidine nitrogen must be deprotonated to act as a nucleophile, but HOSA rapidly degrades in highly basic conditions (2)[2].

Self-Validating Protocol 3: Synthesis of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
  • Preparation: Dissolve 4-(1H-imidazol-1-yl)pyrrolidin-3-ol (1.0 eq, 4 mmol) in a 1M NaOH solution (10 mL) and cool to 0°C.

  • Reagent Addition: Prepare a fresh solution of HOSA (1.5 eq, 6 mmol) in water (5 mL). Add the HOSA solution dropwise over 30 minutes.

  • Critical pH Control: Simultaneously add 2M NaOH dropwise to strictly maintain the reaction pH between 10.5 and 11.5 (verify continuously with a pH meter).

  • Propagation: Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check: Perform a mass spectrometry (LC-MS) check of the crude aqueous mixture to confirm the M+1 peak of the target N-amino compound before attempting extraction.

  • Isolation: Extract the aqueous layer continuously with 10% isopropanol in chloroform (or use a continuous liquid-liquid extractor) for 12 hours. Dry, concentrate, and purify by reverse-phase HPLC.

Troubleshooting & FAQs

Q: When using HOSA, my yield of the N-amino product is below 20%. What is going wrong? A: If the pH drops below 9, the pyrrolidine nitrogen protonates and becomes non-nucleophilic. If the pH exceeds 12, HOSA rapidly hydrolyzes into hydroxylamine and sulfate[2]. If you cannot maintain the pH, switch to an organic-soluble amination reagent like DPPH (O-(diphenylphosphinyl)hydroxylamine), which operates in anhydrous DCM and avoids the pH balancing act entirely.

Quantitative Data: N-Amination Reagent Optimization

To assist in scaling and reagent selection, the following table summarizes the quantitative optimization data for the N-amination of the pyrrolidine scaffold.

Amination ReagentEquivalentsSolvent / pH RangeTemperatureAvg. Yield (%)Primary Limitation / Observation
HOSA 1.5Water / pH 10.5 - 11.50°C to rt65 - 70%Requires strict pH control; difficult aqueous extraction.
HOSA 1.5Water / Unbuffered (<9)0°C to rt< 15%Pyrrolidine protonation completely arrests the reaction.
DPPH 1.2DCM / N/A (Organic)rt82 - 88%Reagent is expensive; requires basic workup to remove phosphinic acid.
N-Boc-oxaziridine 1.1THF / N/A (Organic)rt75 - 80%Requires an additional acidic deprotection step to yield the free N-NH₂.

References

  • Eldorado - Repository of the TU Dortmund. Development of Contractive Synthesis of Cyclobutanes from Pyrrolidines. TU Dortmund. Available at: [Link][2]

  • National Institutes of Health (PMC). Design and Synthesis of Potent “Sulfur-free” Transition State Analogue Inhibitors of 5′-Methylthioadenosine Nucleosidase. NIH. Available at: [Link][1]

Sources

Technical Support Center: Enhancing Chromatographic Resolution of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the notoriously challenging separation of imidazole-containing compounds.

Imidazole derivatives are highly polar, basic molecules (pKa ~7.0) that frequently exhibit poor retention, severe peak tailing, and co-elution during High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your separations.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and poor resolution for my imidazole derivatives on a standard C18 column?

The Causality: Peak tailing in basic compounds like imidazoles is rarely a fluidic issue; it is primarily a stationary phase interaction problem. At a neutral or slightly acidic pH, the nitrogen atoms in the imidazole ring are protonated (cationic). Simultaneously, standard silica-based C18 columns contain residual, unbonded silanol groups (-SiOH). Above pH 3.5, these silanols deprotonate to form anionic silanate sites (-SiO⁻). The electrostatic ion-exchange interaction between the cationic imidazole and the anionic silanols causes the analyte to "stick" to the column, resulting in asymmetric peak tailing and degraded resolution [1].

The Solution: You must neutralize either the analyte or the stationary phase.

  • pH Manipulation: Lower the mobile phase pH to < 2.5 using strong volatile acids (e.g., formic acid or trifluoroacetic acid). This fully protonates the residual silanols, neutralizing their charge and eliminating the secondary ion-exchange interaction [2].

  • Silanol Masking: If low pH is incompatible with your workflow, add a competitive base like Triethylamine (TEA) or an ionic liquid to the mobile phase. These additives possess a higher affinity for the active silanols than the imidazole, effectively "masking" the active sites [3].

Q2: My highly polar imidazole derivatives co-elute near the void volume in Reversed-Phase Liquid Chromatography (RPLC). How can I increase retention?

The Causality: RPLC relies on hydrophobic partitioning. Imidazoles, being highly hydrophilic and polar, strongly prefer the aqueous mobile phase over the hydrophobic C18 stationary phase. Consequently, they wash out immediately in the void volume ( t0​ ), providing zero chromatographic resolution.

The Solution: Shift the chromatographic paradigm from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or specialized imidazole-modified silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase forms an enriched, immobilized layer on the polar stationary phase. The polar imidazole derivatives partition into this aqueous layer, drastically increasing retention [4].

Part 2: Logical Workflows & Mechanisms

To systematically resolve imidazole separation issues, follow the troubleshooting logic outlined below.

G Start Analyze Imidazole Chromatogram Issue Identify Primary Issue Start->Issue Tailing Peak Tailing / Broadening (As > 1.5) Issue->Tailing Retention Poor Retention / Co-elution at Void (k' < 1) Issue->Retention Silanol Cause: Secondary Silanol Interactions Tailing->Silanol Polarity Cause: Extreme Analyte Hydrophilicity Retention->Polarity Sol1 Lower pH < 2.5 or Add TEA/Ionic Liquid Silanol->Sol1 Sol2 Switch to HILIC or Ion-Pairing Reagents Polarity->Sol2

Caption: Diagnostic workflow for resolving common imidazole chromatographic anomalies.

Mechanism cluster_RP Reversed-Phase (RPLC) cluster_HILIC HILIC Mode Imid Protonated Imidazole (Basic Analyte) Silica Residual Silanols (SiO-) Imid->Silica Low Organic / Uncapped WaterLayer Aqueous Layer on Polar Stationary Phase Imid->WaterLayer High Organic (>70% ACN) Interaction1 Ion-Exchange (Causes Tailing) Silica->Interaction1 Interaction2 Hydrophilic Partitioning (Sharp Peaks) WaterLayer->Interaction2

Caption: Mechanistic comparison of imidazole retention in RPLC vs. HILIC modes.

Part 3: Quantitative Data & Experimental Parameters

Table 1: Stationary Phase Selection Matrix for Imidazoles
Stationary Phase TypeMechanism of RetentionIdeal Analyte ProfilePeak Asymmetry ( As​ ) Expectation
Standard C18 (Uncapped) HydrophobicNon-polar derivativesPoor (> 2.0) due to silanol interaction [5]
End-capped / Hybrid C18 HydrophobicModerately polarGood (1.0 - 1.3) at low pH [2]
HILIC (Amide/Silica) Hydrophilic PartitioningHighly polar, chargedExcellent (0.9 - 1.1) in high ACN
Mixed-Mode (C18/Cation Exchange) Hydrophobic + ElectrostaticZwitterionic / BasicExcellent (1.0) with buffer control
Table 2: Mobile Phase Additive Optimization (LC-MS Compatible)
AdditiveConcentrationpH RangeVolatilityPrimary Function
Formic Acid (FA)0.1% (v/v)2.5 - 3.0HighProtonates silanols, enhances MS (+) ionization
Ammonium Formate10 - 20 mM~3.8HighProvides ionic strength, stabilizes retention times
Triethylamine (TEA)0.1 - 0.5%~10.0Low (Avoid in MS)Masks residual silanols via competitive binding [1]

Part 4: Self-Validating Experimental Protocols

Protocol A: Silanol-Masking & pH Optimization Workflow (RPLC)

Objective: Eliminate peak tailing for moderately polar imidazoles on a C18 column.

Step 1: System Suitability & Baseline Establishment

  • Action: Inject a neutral void volume marker (e.g., Uracil) alongside your imidazole derivative using a standard gradient (5% to 95% Acetonitrile in Water, no additives).

  • Validation Check: Calculate the retention factor ( k′ ). If k′<1 , abandon RPLC and proceed to Protocol B (HILIC). If k′>1 but the Asymmetry factor ( As​ ) > 1.5, proceed to Step 2.

Step 2: Acidification of Mobile Phase

  • Action: Modify Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) to contain 0.1% Formic Acid (FA). This drops the pH to ~2.7, protonating the residual silanols.

  • Causality: By neutralizing the stationary phase's acidic sites, the electrostatic attraction to the basic imidazole is severed.

  • Validation Check: Re-inject the sample. If As​ drops to 1.0 - 1.2, the method is validated. If tailing persists, the column may be severely degraded; proceed to Step 3.

Step 3: Competitive Amine Addition (Non-MS workflows only)

  • Action: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase. Adjust pH to 7.0 using phosphoric acid.

  • Causality: TEA is a smaller, highly basic amine that aggressively binds to any remaining active silanols, physically blocking the imidazole from interacting with them.

Protocol B: HILIC Method Development for Highly Polar Imidazoles

Objective: Achieve baseline resolution and high retention for hydrophilic imidazoles.

Step 1: Column and Mobile Phase Preparation

  • Action: Install a HILIC-specific column (e.g., Amide or Imidazole-modified silica) [4]. Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Prepare Mobile Phase B: 100% Acetonitrile.

  • Causality: Ammonium formate provides the necessary ionic strength to maintain a stable aqueous layer on the stationary phase. A minimum of 3-5% water is required at all times to prevent the collapse of this partitioning layer.

Step 2: Isocratic Screening

  • Action: Run an isocratic method at 90% Mobile Phase B (Acetonitrile) and 10% Mobile Phase A.

  • Validation Check: Inject the imidazole sample. In HILIC, higher organic content means higher retention. If the compound does not elute within 20 minutes, increase the aqueous phase (Mobile Phase A) to 15%.

Step 3: Gradient Optimization

  • Action: Program a gradient from 95% B down to 60% B over 15 minutes.

  • Causality: Unlike RPLC, the strong solvent in HILIC is water. Decreasing the acetonitrile concentration elutes the strongly retained polar imidazoles with sharp, symmetrical peak shapes.

References

  • BenchChem Technical Support Team. Technical Support Center: Characterization of Imidazole-Containing Compounds. BenchChem.
  • YMC Europe GmbH. Expert tip: Influence of pH and end-capping on peak shape. YMC Europe.
  • Ruiz-Angel, M. J., et al. Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. MDPI.
  • NanoChrom Technologies. ChromCore HILIC-Imidazole Columns. NanoChrom.
  • National Institutes of Health (PMC). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. NIH.

Addressing matrix effects in the mass spectrometric analysis of biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing matrix effects in the mass spectrometric analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage one of the most significant challenges in quantitative bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to help you make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Matrix Effects

This section addresses fundamental questions about the nature, cause, and impact of matrix effects.

Q1: What are matrix effects in mass spectrometry?

In analytical chemistry, the "matrix" refers to all components in a sample other than the specific analyte you intend to measure.[1] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting, unintended components.[2][3] This interference can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy and reliability of quantitative results.[3][4]

Q2: What causes matrix effects in biological samples?

Biological matrices like plasma, serum, urine, and tissue are incredibly complex.[1][5] The primary culprits behind matrix effects are endogenous components that get co-extracted with your analyte.[3] These include:

  • Phospholipids: A major component of cell membranes, phospholipids are notoriously problematic in plasma and serum samples. They often co-extract with analytes and can cause significant ion suppression.[1][6]

  • Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ion source, affecting ionization efficiency.[1][7]

  • Proteins and Peptides: Although most large proteins are removed during sample preparation, residual proteins and peptides can still interfere with ionization.[1][5]

  • Other Endogenous Molecules: Components like carbohydrates, lipids, and metabolites can also compete with the analyte for ionization.[1][7]

The mechanism of interference often involves competition for charge or disruption of the physical processes of droplet formation and solvent evaporation within the mass spectrometer's ion source, particularly in electrospray ionization (ESI).[8][9]

Q3: What are the consequences of unaddressed matrix effects?
  • Inaccurate Quantification: Ion suppression can lead to an underestimation of the analyte's concentration, while enhancement can cause an overestimation. This can reduce analytical accuracy by 20-80% if not controlled.[1][8]

  • Poor Precision and Reproducibility: Matrix effects can vary between different samples, lots of matrix, and even between individuals, leading to high variability in results.[4][10]

  • Reduced Sensitivity: Significant ion suppression can lower the signal-to-noise ratio, making it difficult to detect the analyte, especially at low concentrations. This can elevate the method's limit of quantitation (LOQ) by 5- to 10-fold.[1][8]

  • Failed Method Validation: Regulatory bodies like the FDA require the assessment and control of matrix effects for bioanalytical method validation.[8][11][12] Failure to manage them will result in a non-compliant method.

Q4: How do I know if my assay is suffering from matrix effects?

You can detect and evaluate matrix effects using both qualitative and quantitative approaches.[1]

  • Qualitative Assessment: The most common method is post-column infusion . This technique helps visualize the specific regions in your chromatogram where ion suppression or enhancement occurs.[1][2][13]

  • Quantitative Assessment: This is typically done by calculating a Matrix Factor (MF) . This involves comparing the analyte's response in a post-extraction spiked sample (analyte added to an extracted blank matrix) to its response in a neat (pure solvent) solution.[1]

Part 2: Troubleshooting Guide - Identifying & Quantifying Matrix Effects

This section provides actionable protocols for the methods introduced above.

Q5: How do I perform a post-column infusion experiment to identify regions of ion suppression or enhancement?

The post-column infusion experiment is a powerful diagnostic tool used during method development to visualize matrix effects across a chromatographic run.[13][14]

Causality: The logic is to introduce a constant flow of your analyte after the analytical column but before the mass spectrometer's ion source. This creates a stable, elevated baseline signal for your analyte. You then inject a blank, extracted matrix sample onto the column. As the matrix components elute from the column, any that interfere with the ionization of the infused analyte will cause a dip (suppression) or a rise (enhancement) in the stable baseline.[2][15] This allows you to see the exact retention times where your chromatography is "dirty" and where you should avoid having your analyte elute.[2]

  • Prepare Infusion Solution: Create a solution of your pure analyte (and/or its stable-isotope labeled internal standard) in a suitable solvent at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).

  • System Setup:

    • Use a T-junction to connect the outlet of your LC column to both a syringe pump (for the infusion solution) and the mass spectrometer's ion source.

    • Place the infusion solution in the syringe pump.

  • Establish a Stable Baseline:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing your analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).[16]

    • Monitor the analyte's signal (using its specific MRM transition) until you observe a stable, elevated baseline.

  • Inject Blank Matrix: Inject a prepared sample of blank biological matrix (that has been through your entire extraction procedure).

  • Analyze the Chromatogram: Monitor the baseline of the infused analyte.

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .[13]

G cluster_LC LC System cluster_Infusion Infusion System cluster_Result Result Interpretation LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Mobile Phase + Blank Matrix Injection Tee T-Junction Column->Tee SyringePump Syringe Pump AnalyteSol Analyte Solution AnalyteSol->Tee Constant Infusion MS Mass Spectrometer Ion Source Tee->MS Result Monitor Analyte's MRM Channel: - Stable baseline = No matrix effect - Dip in baseline = Ion Suppression - Rise in baseline = Ion Enhancement MS->Result

Caption: Workflow for a post-column infusion experiment.

Q6: How do I calculate the Matrix Factor (MF) to quantify the extent of matrix effects?

While post-column infusion is qualitative, the Matrix Factor (MF) provides a quantitative measure of the severity of ion suppression or enhancement.[1][8] Regulatory guidelines often require this assessment.[8]

Causality: The calculation directly compares the peak area of an analyte in the presence of the matrix with its peak area in a clean solvent. This isolates the effect of the matrix on the analyte's signal. An internal standard (IS) is also analyzed to see if it effectively tracks and corrects for the matrix-induced variability.

You will prepare three sets of samples:

  • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank biological matrix is extracted first. The analyte and IS are then spiked into the final, clean extract.

  • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process begins. (This set is used to determine Recovery, not MF).

Calculations:

  • Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A) This is calculated for both the analyte and the IS.

  • IS-Normalized Matrix Factor (MF): IS-Normalized MF = (Analyte MF) / (IS MF)

Calculated ValueInterpretationAcceptable Range (Typical)
MF = 1.0 No matrix effect.0.85 - 1.15
MF < 1.0 Ion Suppression.(e.g., MF of 0.7 indicates 30% suppression)
MF > 1.0 Ion Enhancement.(e.g., MF of 1.3 indicates 30% enhancement)
IS-Normalized MF ≈ 1.0 The internal standard successfully compensates for the matrix effect.0.85 - 1.15
CV% of MF across lots Variability of the matrix effect between different sources (e.g., different patients).< 15%

Acceptable ranges are based on typical regulatory expectations, such as those from the FDA and EMA.[8]

Part 3: Mitigation Strategies - How to Reduce or Eliminate Matrix Effects

If you've identified significant matrix effects, the next step is to mitigate them. This is typically a multi-pronged approach involving sample preparation, chromatography, and calibration strategies.

Q7: What is the first line of defense against matrix effects?

Optimizing sample preparation is the most effective way to remove interfering components before they ever reach the mass spectrometer.[2] The goal is to selectively isolate the analyte while leaving behind the phospholipids, salts, and proteins that cause problems.[17] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]

Q8: How can I use Protein Precipitation (PPT), and when is it appropriate?

PPT is the simplest and fastest method, often used in high-throughput environments.[5][18]

Causality: This technique works by adding a large volume of a water-miscible organic solvent (like acetonitrile or methanol) to the aqueous biological sample (e.g., plasma).[19] The solvent disrupts the hydration shell around the proteins, causing them to lose solubility and precipitate out of solution.[19] The sample is then centrifuged, and the clean supernatant containing the analyte is collected for analysis.[20]

  • Sample Aliquot: Place an aliquot of your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube or well of a 96-well plate.

  • Add Internal Standard: Spike with your internal standard solution.

  • Precipitate: Add 3-4 volumes of cold acetonitrile (e.g., 300-400 µL).

  • Mix: Vortex vigorously for 1-3 minutes to ensure complete protein precipitation.[20]

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10-30 minutes to form a tight protein pellet.[20]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or well, avoiding the pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase-compatible solvent. This step concentrates the analyte and performs a solvent exchange.

Q9: When should I choose Liquid-Liquid Extraction (LLE), and how do I perform it?

LLE offers a cleaner sample than PPT and is based on the principle of differential solubility.[5]

Causality: LLE separates analytes from matrix components by partitioning them between two immiscible liquid phases—typically an aqueous phase (the sample) and an organic phase (the extraction solvent). The analyte, being more soluble in the organic solvent, will move into that phase, while polar interferences like salts and some proteins remain in the aqueous layer. The choice of organic solvent is critical and depends on the analyte's polarity.

  • Sample Aliquot: Place an aliquot of your sample (e.g., 200 µL of urine) into a glass tube.

  • pH Adjustment (Optional): Adjust the pH of the sample to ensure the analyte is in a neutral, un-ionized state, which maximizes its solubility in the organic solvent.

  • Add Internal Standard: Spike with your internal standard.

  • Add Extraction Solvent: Add a volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[21]

  • Mix: Vortex vigorously for 5 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

  • Centrifuge: Centrifuge for 5-10 minutes to break any emulsions and create a sharp separation between the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the organic layer (usually the top layer) to a clean tube.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for injection.

Q10: What is Solid-Phase Extraction (SPE), and how can it provide the cleanest sample?

SPE is often considered the most powerful sample preparation technique because it offers the highest degree of selectivity and can effectively remove a wide range of interferences.[5][22]

Causality: SPE is like a miniaturized form of liquid chromatography.[23] The sample is passed through a cartridge containing a solid sorbent. By carefully choosing the sorbent and a series of solvents, you can achieve one of two outcomes: either the analyte is retained on the sorbent while interferences are washed away, or the interferences are retained while the analyte passes through.[22][24] This allows for targeted removal of problematic matrix components like phospholipids.

This is a generic "Bind-Wash-Elute" protocol.

  • Condition: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[25]

  • Equilibrate: Flush the cartridge with a solvent that mimics your sample's matrix (e.g., water or buffer) to prepare the sorbent for sample loading.[25][26]

  • Load: Apply the pre-treated sample to the cartridge at a slow, controlled flow rate. The analyte will bind to the sorbent.

  • Wash: Pass a weak solvent through the cartridge. This solvent is strong enough to wash away loosely bound interferences but too weak to elute the analyte of interest.[23][25]

  • Elute: Pass a strong organic solvent through the cartridge to disrupt the analyte-sorbent interaction and collect the now-purified analyte.[23]

  • Evaporate & Reconstitute: Evaporate the elution solvent and reconstitute in mobile phase for analysis.

SPE_Workflow cluster_steps SPE Protocol Steps cluster_outputs Outputs at Each Step Condition 1. Condition (e.g., Methanol) Activates sorbent Equilibrate 2. Equilibrate (e.g., Water) Prepares sorbent for sample Condition->Equilibrate Waste1 To Waste: Conditioning & Equilibration Solvents Condition->Waste1 Load 3. Load Sample Analyte binds to sorbent Equilibrate->Load Equilibrate->Waste1 Wash 4. Wash (e.g., 5% Methanol) Removes interferences Load->Wash Waste2 To Waste: Unbound Matrix & Interferences Load->Waste2 Elute 5. Elute (e.g., 90% Methanol) Collects purified analyte Wash->Elute Waste3 To Waste: Washed Interferences Wash->Waste3 Collection To Collection Tube: Purified Analyte Elute->Collection

Caption: A typical "Bind-Wash-Elute" workflow for Solid-Phase Extraction.

TechniqueSelectivity/CleanlinessSpeedCostDevelopment TimeKey Advantage
Protein Precipitation (PPT) LowVery FastLowMinimalHigh throughput, simple.[5][27]
Liquid-Liquid Extraction (LLE) MediumMediumMediumModerateGood for "dirty" samples, cleaner than PPT.[5]
Solid-Phase Extraction (SPE) HighSlowHighSignificantHighest sample cleanliness and selectivity.[5][23]
Q11: Can I just change my LC method instead of doing complex sample prep?

Sometimes, yes. If your sample preparation is insufficient, you can try to mitigate remaining matrix effects chromatographically.

Causality: The goal is to adjust your LC parameters to achieve chromatographic separation between your analyte and the interfering matrix components identified in your post-column infusion experiment.[2] If the interference doesn't co-elute with the analyte, it can't cause suppression or enhancement at that specific time.

Strategies Include:

  • Gradient Optimization: Alter the slope of your organic gradient to improve separation.

  • Column Chemistry: Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl) that may offer different selectivity for your analyte versus the interferences.

  • Smaller Particle Sizes (UHPLC): Using columns with smaller particles provides higher chromatographic efficiency and narrower peaks, increasing the likelihood of resolving the analyte from interferences.

Q12: What is the best way to compensate for matrix effects that I cannot eliminate?

Even with the best sample preparation and chromatography, some level of matrix effect may be unavoidable, especially with low-level analytes in complex matrices. The "gold standard" for compensating for this variability is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) .[2][28][29]

Causality: A SIL-IS is an analog of your analyte where several atoms (e.g., ¹H, ¹²C, ¹⁵N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[30] The SIL-IS is chemically identical to the analyte and should therefore have the same exact extraction recovery, chromatographic retention time, and ionization behavior.[28] Because the mass spectrometer can distinguish the SIL-IS from the analyte by its slightly higher mass, it can be used to correct for signal variations. If a matrix effect suppresses the analyte's signal by 30%, it should also suppress the SIL-IS signal by 30%. The ratio of the analyte peak area to the IS peak area remains constant, providing accurate quantification.[10][28]

Internal_Standard cluster_NoIS Without Internal Standard cluster_WithIS With Stable Isotope Labeled IS Sample1_NoIS Sample 1 (Low Suppression) Analyte Area = 1000 Sample2_NoIS Sample 2 (High Suppression) Analyte Area = 500 Result_NoIS Conclusion: Concentration appears to have dropped by 50% (Incorrect) Sample2_NoIS->Result_NoIS Sample1_WithIS Sample 1 (Low Suppression) Analyte Area = 1000 IS Area = 2000 Ratio = 0.5 Sample2_WithIS Sample 2 (High Suppression) Analyte Area = 500 IS Area = 1000 Ratio = 0.5 Result_WithIS Conclusion: Concentration is the same in both samples (Correct) Sample2_WithIS->Result_WithIS

Sources

Strategies to reduce animal-to-animal variability in in-vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Reproducibility & Troubleshooting Center Expert Guidance for Reducing Animal-to-Animal Variability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high intra-cohort variability, phenotypic drift, and irreproducible in vivo data. Variability is rarely random; it is usually the symptom of uncontrolled systemic, environmental, or methodological variables.

Below is our comprehensive troubleshooting guide, designed to help you diagnose the root causes of variability and implement self-validating, field-proven solutions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: We are observing massive intra-group variance in our metabolic and behavioral assays. Our genetic backgrounds are inbred, and housing is standard. What are we missing?

The Diagnosis: The culprit is almost certainly your handling method. Traditional "tail picking" induces a predator-prey survival response in mice, rapidly activating the Hypothalamic-Pituitary-Adrenal (HPA) axis[1]. The Causality: When you lift a mouse by the tail, the acute stress triggers the release of corticotropin-releasing hormone (CRH), leading to a surge in circulating corticosterone[2]. This stress-induced hyperthermia and hormonal spike fundamentally alter baseline metabolic rates, glucose tolerance, and exploratory behavior[2]. The variance you see is not biological noise from your drug; it is the variable stress response of individual animals to your technicians. The Solution: Switch immediately to non-aversive tunnel handling or cupping. Mice handled via tunnels show rapid habituation, baseline corticosterone levels, and highly consistent behavioral readouts, even when subjected to repeated procedures like subcutaneous injections[3].

HPA_Axis Tail Aversive Handling (Tail Picking) Hypo Hypothalamus (CRH Release) Tail->Hypo Predator Stress Pit Pituitary Gland (ACTH Secretion) Hypo->Pit Stimulates Adrenal Adrenal Cortex (Corticosterone Surge) Pit->Adrenal Triggers Var High Data Variability (Metabolic/Behavioral Noise) Adrenal->Var Induces Artifacts

HPA axis activation via tail picking leading to physiological variability.

Q2: Our transgenic mice (e.g., APOE models) showed a distinct inflammatory phenotype last year, but the current cohort shows highly variable, diluted responses. Why?

The Diagnosis: You are experiencing microbiome divergence. The Causality: The gut microbiome dictates short-chain fatty acid (SCFA) production, which directly modulates systemic immune responses and metabolic states[4]. Because rodents are coprophagic, cage-mates share a microbiome. If you separate control and treatment groups into different cages without prior standardization, or if you breed lines separately over multiple generations, their microbiomes will drift[4]. The immunological variability you are measuring is actually microbiome variability[5]. The Solution: Implement strict microbiome standardization protocols. You must eliminate the "cage effect" by using littermate controls or extensive cross-fostering/co-housing prior to the experiment[4].

Q3: Reviewers rejected our manuscript citing "unexplained variability and lack of methodological rigor." How do we bulletproof our study design?

The Diagnosis: Your experimental design likely lacks the structural safeguards required to prevent subconscious bias, which artificially inflates intra-cohort variance. The Causality: Without a priori power calculations, researchers often "underpower" studies, meaning any slight biological variation disproportionately skews the mean[6]. Furthermore, failing to randomize animal allocation or blind the experimenters during dosing/data collection introduces handling bias[7]. The Solution: Adopt the ARRIVE 2.0 (Animal Research: Reporting of In Vivo Experiments) guidelines[8]. Specifically, implement the "ARRIVE Essential 10," which mandates strict reporting on randomization, blinding, and sample size calculations[7],[9].

ARRIVE Design A Priori Study Design (ARRIVE 2.0) Power Sample Size Calculation (Statistical Power) Design->Power Defines Rand Randomization & Blinding (Allocation/Assessment) Design->Rand Mandates Repro High Reproducibility & Low Intra-Cohort Variance Power->Repro Ensures Signal > Noise Rand->Repro Eliminates Bias

ARRIVE 2.0 framework logic for minimizing experimental bias and variability.

Part 2: Standard Operating Procedures (SOPs)

To build a self-validating system, integrate these step-by-step methodologies into your facility's daily operations.

SOP 1: Non-Aversive Tunnel Handling Familiarization

Objective: Eliminate handling-induced HPA axis activation.

  • Equipment Setup: Place a clear polycarbonate handling tunnel (or tinted play tunnel) into the home cage during routine cage changes. Leave it there permanently so it becomes a familiar part of their environment[2].

  • Initial Familiarization (Days 1-3): Open the cage and guide the mouse into the tunnel without chasing it. Once inside, gently lift the tunnel. Do not tip the mouse out immediately; hold the tunnel level for 2 seconds, then lower it back into the cage.

  • Transfer Protocol: To transfer the mouse to an arena or dosing station, lift the tunnel, tilt it slightly backwards so the mouse rests safely against the handler's hand at the base of the tunnel, and transport[1].

  • Validation Check: A successfully habituated mouse will voluntarily interact with the tunnel and handler, showing no urination or defecation during the lift[10].

SOP 2: Microbiome Standardization via Littermate Breeding

Objective: Eradicate baseline immunological and metabolic variance caused by gut flora drift.

  • Heterozygous Breeding (N1 Generation): Breed heterozygous males and females together rather than maintaining separate homozygous wild-type (WT) and transgenic (TG) lines[4].

  • Littermate Selection: Select homozygous WT and TG pups from the same mother. Because they share the maternal environment and partake in coprophagia in the same weaning cage, their baseline microbiomes are identical[4].

  • Co-Housing: If littermate breeding is impossible, co-house age-matched WT and TG mice in the same cage for a minimum of 3-4 weeks prior to the start of the study to allow for microbiome homogenization[5].

  • Validation Check: Perform 16S rRNA sequencing on fecal pellets from both groups on Day 0 of your experiment. Alpha and Beta diversity metrics must show no significant separation between cohorts before dosing begins[11],[12].

Microbiome_Std Het Heterozygous Breeding (Shared Maternal Flora) Lit Littermate Offspring (WT & Transgenic) Het->Lit Generates CoH Co-housing / Coprophagia (Weeks 1-4) Lit->CoH Undergoes Std Standardized Microbiome (Baseline Homogeneity) CoH->Std Normalizes Flora

Workflow for microbiome standardization using littermate breeding and co-housing.

Part 3: Quantitative Data & Impact Summaries

Table 1: Impact of Handling Methods on Physiological Variability

Physiological ParameterTail Picking (Aversive)Tunnel Handling (Non-Aversive)Mechanistic Causality
Corticosterone Levels Highly ElevatedMaintained at BaselineAcute HPA axis activation due to predator-prey reflex.
Anxiety/Exploration High Anxiety / Low ExplorationLow Anxiety / High ExplorationStress inhibits natural neophilic (exploratory) behaviors.
Metabolic Endpoints High VarianceLow VarianceStress-induced hyperthermia alters glucose/lipid metabolism.
Handler Interaction Active AvoidanceVoluntary ApproachLearned aversion vs. habituation to a safe shelter.

Table 2: ARRIVE 2.0 "Essential 10" Implementation Checklist

Experimental FactorCommon Pitfall Causing VariabilityBest Practice (Self-Validating System)
Sample Size Arbitrary selection (e.g., "n=5 per group").A priori power calculation based on expected effect size and standard deviation.
Randomization Selecting animals sequentially from a cage.Computer-generated random sequence allocation.
Blinding Dosing technician knows the treatment groups.Syringes coded by a third party; data analyzed before unblinding.
Experimental Unit Treating multiple mice in one cage as independent.Identifying the true unit (e.g., the cage, if treatments are applied via diet).

References

  • The ARRIVE guidelines 2.0, arriveguidelines.org, [Link]

  • APOE genotype and sex drive microbiome divergence after microbiome standardization in APOE-humanized mice, PMC - NIH,[Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research, PMC - NIH,[Link]

  • Updated ARRIVE guidelines: reproducibility and animal research, Replacing Animal Research,[Link]

  • Gut Microbiome Standardization in Control and Experimental Mice, ResearchGate,[Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research, ResearchGate,[Link]

  • Reliability of species detection in 16S microbiome analysis: Comparison of five widely used pipelines and recommendations for a more standardized approach, PLOS,[Link]

  • Reliability of species detection in 16S microbiome analysis: Comparison of five widely used pipelines and recommendations for a more standardized approach, PMC - NIH,[Link]

  • Optimising reliability of mouse performance in behavioural testing: The major role of non-aversive handling, ResearchGate,[Link]

  • Handling methods of laboratory mice and rats, Epsilon Archive for Student Projects,[Link]

  • Effect of three different forms of handling on the variation of aggression-associated parameters in individually and group-housed male C57BL/6NCrl mice, PLOS, [Link]

  • More evidence published supporting the use of tunnel handling in mice, NC3Rs,[Link]

Sources

Optimization of cryopreservation protocols for cells treated with 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Optimized Protocols for 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP-3)

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing viability drops when cryopreserving cells treated with the experimental compound 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP-3). Below, you will find the mechanistic causality of these failures, a troubleshooting FAQ, and a field-validated optimized protocol.

Overview: The Mechanistic Challenge of AIP-3

While AIP-3 is a potent pharmacological modulator, researchers frequently report catastrophic cell death when applying standard cryopreservation protocols (10% DMSO, -1°C/min cooling) to AIP-3 treated cultures.

The Causality of Cryo-Damage: AIP-3 treatment induces significant rigidification of the actin cytoskeleton and alters 1[1]. During the cooling phase of cryopreservation, cells must rapidly dehydrate to prevent Intracellular Ice Formation (IIF). However, an intact but rigidified cytoskeleton resists the necessary volumetric shrinkage, effectively 2[2].

Furthermore, these altered membrane dynamics mechanically impair Aquaporin 7 (AQP7), a critical channel that facilitates 3[3]. Because 4[4], standard rapid CPA addition or standard cooling rates inevitably lead to lethal IIF, and subsequent rapid thawing causes 5[5].

Mechanism AIP AIP-3 Treatment Actin Cytoskeleton Rigidification AIP->Actin Membrane Altered Membrane Fluidity AIP->Membrane IIF Intracellular Ice (IIF) Actin->IIF Standard Protocol Trehalose Trehalose Osmoprotection Actin->Trehalose Optimized Protocol AQP Impaired AQP7 Efflux Membrane->AQP Membrane->Trehalose AQP->IIF Osmotic Osmotic Lysis (Thaw) IIF->Osmotic Survival Cell Survival Trehalose->Survival

Mechanism of AIP-3 cryo-damage and osmoprotective rescue via optimized protocol.

Quantitative Data: Protocol Comparison

To establish a self-validating system, we compared the standard cryopreservation approach against our optimized protocol tailored for the biophysical constraints of AIP-3 treated cells.

Performance MetricStandard Protocol (10% DMSO, -1°C/min)Optimized Protocol (5% DMSO + Trehalose, -0.5°C/min)
Post-Thaw Viability < 30%> 85%
Apoptosis Rate (24h) 45% - 60%< 10%
Membrane Integrity Severely compromised (Lysis)Intact
Cytoskeletal Blebbing HighMinimal
Troubleshooting FAQs

Q: Why do my AIP-3 treated cells show massive blebbing and lyse immediately after thawing? A: This is a classic sign of post-thaw osmotic shock. Because AIP-3 alters the actin cytoskeleton and membrane fluidity[1], the cells cannot rapidly expand to accommodate the influx of water when the CPA (DMSO) is removed. If you dilute the thawed cells directly into a large volume of media, water rushes in faster than the rigidified cytoskeleton can handle, causing the membrane to rupture[5]. Solution: Implement the Step-Wise Osmotic Dilution method described in Phase 4 of our protocol below.

Q: Can I just increase the DMSO concentration to 15% to prevent ice formation? A: No. Increasing DMSO will exacerbate toxicity and osmotic stress. Because AQP7-mediated facilitated diffusion is impaired in AIP-3 treated cells[3][4], high concentrations of penetrating CPAs like DMSO will cause severe dehydration shock during addition, and lethal swelling during removal. Solution: Lower the DMSO to 5% and supplement with 0.2 M Trehalose. Trehalose is a non-penetrating osmoprotectant that draws water out of the cell externally, bypassing the need for AQP-mediated transport.

Q: Should I use a faster cooling rate to outpace the ice formation? A: Actually, you need a slower cooling rate. Because the rigid cytoskeleton resists cell shrinkage[2], water efflux is delayed. If you cool at the standard -1°C/min, the extracellular water freezes before the cell has fully dehydrated, leading to lethal Intracellular Ice Formation (IIF). Solution: Adjust your Controlled-Rate Freezer (CRF) to cool at -0.5°C/min down to -40°C to give the cells adequate time to dehydrate.

Optimized Step-by-Step Methodology

Workflow Step1 1. Harvest (Gentle) Step2 2. Pre-Chill (4°C) Step1->Step2 Step3 3. Add CPA (Dropwise) Step2->Step3 Step4 4. Cool (-0.5°C/min) Step3->Step4 Step5 5. Thaw (37°C) Step4->Step5 Step6 6. Dilute (Step-wise) Step5->Step6

Optimized step-by-step cryopreservation workflow for AIP-3 treated cells.

Phase 1: Pre-Freeze Preparation & CPA Formulation

  • Prepare the Optimized CPA: Combine 75% Basal Media, 20% FBS (or knockout serum replacement), 5% DMSO, and 0.2 M Trehalose. Keep this solution strictly at 4°C.

  • Harvest Cells: Detach AIP-3 treated cells using a gentle method (e.g., Accutase instead of Trypsin) to minimize additional membrane stress prior to freezing.

  • Wash: Pellet the cells at 200 x g for 5 minutes and resuspend in 4°C basal media (without CPA).

Phase 2: Dropwise CPA Addition 4. Place the cell suspension on ice to slow metabolic activity. 5. Add the cold Optimized CPA dropwise over 5 minutes while gently swirling the tube. Note: This slow equilibration prevents the initial osmotic shock that AIP-3 treated cells are highly sensitive to[5].

Phase 3: Controlled Cooling 6. Aliquot the suspension into cryovials and transfer them to a Controlled-Rate Freezer (CRF). 7. Program the CRF:

  • Step 1: Hold at 4°C for 10 minutes.

  • Step 2: Cool at -0.5°C/min to -40°C. Note: This slower rate accommodates the delayed water efflux caused by the rigidified cytoskeleton[2].

  • Step 3: Cool at -1.0°C/min from -40°C to -80°C.

  • Transfer the vials immediately to the vapor phase of liquid nitrogen (-196°C) for long-term storage.

Phase 4: Thawing and Step-Wise Dilution 9. Rapidly thaw the cryovial in a 37°C water bath until only a tiny ice crystal remains (approximately 1-2 minutes). 10. Transfer the cell suspension to a 15 mL conical tube. 11. Critical Step (Step-Wise Dilution): Add 1 mL of warm (37°C) complete media dropwise over 1 minute. Gently swirl. 12. Wait 2 minutes to allow the rigidified cytoskeleton to equilibrate to the changing osmotic pressure. 13. Add 2 mL of warm media dropwise over 1 minute. 14. Add 5 mL of warm media at a normal rate. 15. Centrifuge at 200 x g for 5 minutes, discard the CPA-containing supernatant, and gently resuspend the pellet in fresh culture media.

References
  • Impact of Freeze–Thaw Processes on the Quality of Cells . insights.bio. 5

  • Aquaporin7 plays a crucial role in tolerance to hyperosmotic stress and in the survival of oocytes during cryopreservation . nih.gov. 3

  • Cytoskeletal proteins F-actin and β-dystrobrevin are altered by the cryopreservation process in bull sperm . unam.mx.1

  • The Role of Aquaporin 7 in the Movement of Water and Cryoprotectants in Bovine In Vitro Matured Oocytes . mdpi.com. 4

  • Effect of cytoskeleton on ice crystal growth in cells during freezing . tandfonline.com. 2

Sources

Technical Support Center: Protocol Refinement & Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Facility Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical failure points in preclinical research. Reproducibility is not merely a bureaucratic requirement; it is the bedrock of scientific integrity. Here, we move beyond superficial fixes and delve into the causality of experimental failures, ensuring your protocols act as self-validating systems compliant with 1[1].

Module 1: Authentication of Key Biological Resources

FAQ 1: Why do my cell-based assays show high passage-to-passage variability, and how do I prove my cell line's identity?

The Causality: High variability often stems from genetic drift, cross-contamination, or complete cell line misidentification. Historically, up to 36% of cell lines used in research have been found to be contaminated or misidentified[2]. When you passage cells continuously, selective pressures alter their phenotype, leading to irreproducible drug-response curves or signaling assays.

The Solution: To establish a self-validating system, you must routinely authenticate your biological resources using Short Tandem Repeat (STR) profiling, which serves as the gold standard mandated by2[2]. STR profiling compares the unique genetic fingerprint of your sample against a reference database to3[3].

Step-by-Step Methodology: STR Profiling Workflow
  • Genomic DNA Extraction: Isolate gDNA from a pellet of 1×106 cells in the exponential growth phase. Ensure an A260/280 purity ratio of 1.8–2.0 to prevent PCR inhibition.

  • Multiplex PCR Amplification: Amplify the gDNA using fluorescently labeled primers targeting a minimum of 13 core autosomal STR loci plus Amelogenin (for gender determination).

  • Capillary Electrophoresis (CE): Separate the PCR amplicons by size using a genetic analyzer. The fluorescent tags allow for precise sizing of the fragments at a single-base resolution.

  • Data Analysis & Profiling: Convert the CE electropherogram into an STR profile (a series of numbers representing the repeat lengths at each locus).

  • Database Interrogation: Query the generated profile against an authoritative database (e.g., ATCC, DSMZ, or the ICLAC register) to calculate the match percentage.

STR_Workflow Start Cell Line Thawed DNA Genomic DNA Extraction Start->DNA PCR Multiplex PCR Amplification DNA->PCR CE Capillary Electrophoresis PCR->CE Profile Generate STR Profile CE->Profile Compare Database Comparison Profile->Compare Match ≥80% Match: Authentic Compare->Match Mismatch <80% Match: Misidentified Compare->Mismatch

Workflow for Short Tandem Repeat (STR) profiling and cell line authentication.

Quantitative Data: Interpretation of STR Profiling Data
Match PercentageConclusionRequired Action
80% - 100% Authentic Cell LineProceed with experiments; document profile for publication.
56% - 79% Inconclusive / DriftedHalt experiments. Investigate for genetic drift or sub-population emergence.
0% - 55% Misidentified / ContaminatedDiscard immediately. Decontaminate incubators and thaw a new, verified vial.

Module 2: Reagent Validation & Antibody Specificity

FAQ 2: How do I eliminate off-target effects and ensure antibody specificity in my Western Blots and IHC?

The Causality: The "reproducibility crisis" is heavily fueled by poorly validated antibodies that exhibit cross-reactivity or fail in application-specific contexts. An antibody might perform flawlessly in a Western Blot (recognizing a denatured, linear epitope) but fail completely in Immunohistochemistry (where the epitope is native or masked by fixation). To ensure4[4], you must implement a self-validating framework. We adhere to the 5 proposed by the International Working Group for Antibody Validation[5].

Step-by-Step Methodology: Genetic Validation Strategy (CRISPR-Cas9 Knockout)
  • Model Generation: Transfect the target cell line with a Cas9-sgRNA ribonucleoprotein (RNP) complex targeting the first coding exon of your protein of interest.

  • Clonal Isolation: Isolate single cells via Fluorescence-Activated Cell Sorting (FACS) and expand them into clonal populations.

  • Genotypic Verification: Confirm the frameshift mutation/knockout via Sanger sequencing or TIDE (Tracking of Indels by Decomposition) analysis.

  • Phenotypic Validation (The Assay): Run a Western Blot or Immunofluorescence (IF) assay comparing the wild-type (WT) lysate against the knockout (KO) lysate using the antibody .

  • Causality Check: The antibody is only validated if the specific band/signal present in the WT sample is completely absent in the KO sample. Any remaining signal in the KO lane definitively proves off-target binding.

Ab_Validation Target Select Target & Assay Pillars Apply Validation Pillars Target->Pillars Genetic 1. Genetic (KO/KD) Pillars->Genetic Orthogonal 2. Orthogonal (MS/RNA) Pillars->Orthogonal Indep 3. Independent Antibody Pillars->Indep Exp 4. Tagged Expression Pillars->Exp IPMS 5. Immunocapture MS Pillars->IPMS Valid Signal Correlates? Genetic->Valid Orthogonal->Valid Indep->Valid Exp->Valid IPMS->Valid Pass Validated Valid->Pass Yes Fail Reject/Re-optimize Valid->Fail No

The 5-Pillar Antibody Validation Strategy for ensuring reagent reproducibility.

Quantitative Data: The 5 Pillars of Antibody Validation
Validation PillarMechanism of ActionCausality / Analytical Advantage
1. Genetic Strategy CRISPR KO or RNAi KDDirectly links the antibody signal to the presence of the target gene.
2. Orthogonal Strategy Cross-reference with RNA-seq or MSEnsures protein quantification matches target mRNA/peptide abundance across multiple samples.
3. Independent Antibody Use two antibodies targeting different epitopesProves that the observed localization/size is target-specific, not epitope-artifactual.
4. Expression of Tagged Protein Overexpress target with a FLAG/His tagValidates that the endogenous antibody signal co-localizes perfectly with the tag signal.
5. Immunocapture MS IP followed by Mass SpectrometryConfirms that the antibody physically pulls down the intended target protein from a complex lysate.

Module 3: Designing Self-Validating Systems

FAQ 3: How can I design my experiments to inherently flag reproducibility issues before I waste months of work?

The Causality: Experiments fail silently when assumptions are not continuously tested. A self-validating system incorporates internal controls that fail visibly when an underlying technical parameter is violated.

The Solution: Always include a positive control (known expression/response), a negative control (knockout or known non-expressing tissue), and an isotype control (to rule out Fc-receptor mediated background binding). Furthermore, blinding the investigator during data analysis and randomizing sample processing order prevents unconscious bias, directly addressing the "Rigor of the Prior Research" requirement in NIH grant applications.

References

  • NIH Policy on Rigor and Reproducibility. dkNET.[Link]

  • The Ongoing Importance of Cell Line Authentication. Cell Culture Dish.[Link]

  • A proposal for validation of antibodies. PubMed - NIH.[Link]

  • The Importance of Antibody Validation. Bio-Rad.[Link]

  • Safeguarding research integrity with STR profiling. Biofortuna.[Link]

Sources

Validation & Comparative

Overcoming Polarity Challenges: A ZIC-HILIC-MS/MS Method for the Quantification of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Analytical Method Comparison & Technical Guide

Executive Summary & Chemical Context

The quantification of highly polar, multi-basic compounds in biological matrices is one of the most persistent challenges in bioanalytical chemistry. The target analyte, 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol , exemplifies this challenge. Structurally, it features an N-amino pyrrolidine core, a hydroxyl group, and an imidazole ring. This combination results in extreme hydrophilicity (logP < -1.5) and multiple basic sites capable of hydrogen bonding.

When analyzed using conventional Reversed-Phase (RP) liquid chromatography, such highly polar analytes fail to partition into the hydrophobic C18 stationary phase. Consequently, they elute in the void volume, co-eluting with endogenous salts and phospholipids. This leads to severe ion suppression in mass spectrometry, rendering accurate quantification impossible[1].

To solve this, we have developed and validated a novel Zwitterionic Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (ZIC-HILIC-MS/MS) method. This guide objectively compares our new HILIC-based workflow against traditional RP-HPLC-UV and RP-LC-MS/MS alternatives, providing the mechanistic causality and experimental data necessary to adopt this method in your laboratory.

Methodological Comparison: Why Reversed-Phase Fails

To establish the superiority of the new method, we benchmarked it against standard bioanalytical approaches.

  • Alternative 1: RP-HPLC-UV (C18): Traditional C18 columns provide a retention factor ( k′ ) of < 0.5 for this analyte. Furthermore, the lack of strong chromophores beyond the imidazole ring results in poor UV sensitivity, making it unsuitable for low-level pharmacokinetic (PK) profiling.

  • Alternative 2: RP-LC-MS/MS (C18 or PFP): While tandem mass spectrometry provides the necessary specificity, the chromatographic failure remains. The analyte elutes in the solvent front. Matrix components co-elute, causing >85% ion suppression and catastrophic loss of signal-to-noise (S/N).

  • The New Standard: ZIC-HILIC-MS/MS: Hydrophilic interaction liquid chromatography (HILIC) is a chromatographic mode used mainly for the separation of polar compounds that are too hydrophilic to be retained in a reversed-phase column[2]. By utilizing a zwitterionic stationary phase, retention is achieved through a combination of partitioning into a water-enriched layer on the silica surface and electrostatic interactions with the charged functional groups[3].

Table 1: Performance Comparison Across Analytical Platforms
ParameterRP-HPLC-UVRP-LC-MS/MSZIC-HILIC-MS/MS (New Method)
Stationary Phase C18 (2.1 x 100 mm)C18 (2.1 x 100 mm)ZIC-HILIC (2.1 x 100 mm)
Retention Factor ( k′ ) 0.2 (Void volume)0.2 (Void volume)4.5 (Optimal retention)
Matrix Effect (%) N/A-85% (Severe suppression)-12% (Minimal suppression)
Limit of Quantitation 500 ng/mL50 ng/mL0.5 ng/mL
Run Time 10 min10 min6 min

Experimental Protocol & Mechanistic Causality

This protocol is designed as a self-validating system . To ensure run-to-run integrity, the workflow mandates the use of a stable-isotope-labeled internal standard (SIL-IS) and strict System Suitability Testing (SST) bracketing.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 150 µL of cold acetonitrile (ACN) containing 1% formic acid and 10 ng/mL of SIL-IS. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Traditional liquid-liquid extraction (LLE) is completely ineffective due to the analyte's extreme hydrophilicity. Protein precipitation (PPT) with ACN not only effectively precipitates matrix proteins but crucially ensures the final extract is highly organic (75% ACN). Injecting a highly aqueous sample onto a HILIC column would disrupt the stationary phase's immobilized water layer, causing severe peak tailing and retention time shifts.

Step 2: Chromatographic Separation (ZIC-HILIC)
  • Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm) maintained at 40°C. Use a gradient elution with Mobile Phase A (10 mM ammonium formate in water, pH 3.2) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Causality: The acidic pH (3.2) of the aqueous buffer ensures that both the imidazole ring and the pyrrolidine amine are fully protonated. This maximizes electrostatic interactions with the zwitterionic stationary phase, providing orthogonal retention compared to reversed-phase methods[4].

Step 3: Mass Spectrometric Detection (ESI-MS/MS)
  • Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The high percentage of acetonitrile in the HILIC eluent significantly lowers the surface tension of the droplets entering the ESI source. This enhances desolvation efficiency, drastically reducing matrix suppression and increasing the ionization yield of the protonated precursor ion [M+H]+ [3].

Analytical Workflow Visualization

Workflow N1 Sample Matrix (Plasma/Urine) N2 Protein Precipitation (3 Vol ACN + 1% FA) N1->N2 Extraction N3 ZIC-HILIC Chromatography (Water-Enriched Partitioning) N2->N3 High-Organic Injection N4 ESI+ Ionization (Enhanced Desolvation in >70% ACN) N3->N4 Elution N5 Triple Quadrupole MS/MS (MRM Quantification) N4->N5 Precursor to Product Ion

Fig 1: ZIC-HILIC-MS/MS analytical workflow for polar analyte quantification.

Method Validation Data

The ZIC-HILIC-MS/MS method was rigorously validated according to FDA/ICH bioanalytical guidelines. The data confirms that the method is highly robust, reproducible, and sensitive enough for trace-level quantification.

Table 2: ZIC-HILIC-MS/MS Method Validation Summary
Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Linear Dynamic Range 0.5 - 1000 ng/mL R2≥0.995
Intra-day Precision (CV%) 3.2% - 6.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 4.1% - 7.8% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -4.5% to +5.2% ±15% ( ±20% at LLOQ)
Extraction Recovery 92.4% ± 3.1%Consistent and reproducible across levels
System Suitability (SST) S/N > 25 at LLOQ, Asymmetry 1.05S/N > 10, Asymmetry 0.8 - 1.2

Self-Validation Checkpoint: If Quality Control (QC) samples bracketed within the run deviate by >15% from their nominal concentrations, or if the internal standard response fluctuates by >20% across the batch, the analytical run is automatically flagged for rejection, ensuring absolute data trustworthiness.

References

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed (nih.gov). 1

  • HILIC Explained: What It Is & How It Works - Phenomenex. 2

  • Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples - ResearchGate. 4

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. 3

Sources

A Senior Application Scientist’s Guide to Cross-Validation of In-Vitro Results with In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of the In-Vitro to In-Vivo Bridge

In modern drug development, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with complexity and attrition. The core challenge lies in translation: ensuring that what we observe in a controlled laboratory setting (in vitro) accurately predicts the biological response in a whole, living organism (in vivo). This guide provides an in-depth exploration of In-Vitro In-Vivo Correlation (IVIVC), a critical discipline that forms the predictive bridge between these two experimental worlds.

Establishing a robust IVIVC is not merely an academic exercise; it is a strategic imperative. A validated correlation allows researchers to use in-vitro dissolution data to forecast in-vivo pharmacokinetic profiles, significantly reducing the reliance on extensive and costly animal and human studies.[1][2] This approach accelerates development timelines, optimizes resource allocation, and ultimately, improves the quality and consistency of the final drug product.[1][2] However, the path to a meaningful IVIVC is nuanced, demanding a deep understanding of pharmacokinetics, pharmacodynamics, and the inherent limitations of our experimental models.[3][4]

This guide will deconstruct the principles of IVIVC, from its foundational concepts and regulatory classifications to the practical design of experiments and the common pitfalls that can lead to poor correlation. As your Senior Application Scientist, my goal is to equip you not just with protocols, but with the causal reasoning behind them, enabling you to build self-validating systems for more predictable and successful drug development.

Chapter 1: Foundational Concepts - The PK/PD Nexus

At its core, an IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (typically dissolution rate) and an in-vivo response (plasma drug concentration or amount of drug absorbed).[1][5][6] The success of this model hinges on understanding two key pharmacological pillars: Pharmacokinetics (PK) and Pharmacodynamics (PD).

  • Pharmacokinetics (PK): Describes what the body does to the drug. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[7] In the context of IVIVC, we are primarily concerned with how the in-vitro release rate translates to the rate and extent of drug absorption into the bloodstream.[8]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[9] While classic IVIVC focuses on the PK profile, a comprehensive understanding requires linking this exposure to the ultimate therapeutic effect (the PD response).[9][10]

Pharmacokinetic studies are the essential link that connects the controlled environment of an in-vitro assay with the dynamic reality of an in-vivo system.[8] An in-vitro experiment might tell you how fast a drug dissolves, but it cannot, by itself, tell you if the resulting concentrations in the body are sufficient to be effective.[8]

cluster_0 In-Vitro World cluster_1 In-Vivo World cluster_2 Translational Bridge invitro In-Vitro Assay (e.g., Dissolution Test) pk Pharmacokinetics (PK) (ADME) invitro->pk Predicts Absorption invivo In-Vivo Animal Study (Preclinical) human Human Response (Clinical) invivo->human Extrapolates to pd Pharmacodynamics (PD) (Drug Effect) invivo->pd Links Exposure to Effect pk->invivo Determines Exposure

Caption: The IVIVC framework bridging in-vitro and in-vivo domains.

Chapter 2: The Regulatory Landscape - Levels of Correlation

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have categorized IVIVCs into several levels based on their predictive power.[1][11] Understanding these levels is crucial, as they dictate the regulatory utility of the correlation.

Level A correlation is the most rigorous and sought-after. It represents a direct, point-to-point relationship between the in-vitro dissolution rate and the in-vivo drug input rate.[3] A validated Level A correlation is powerful enough to serve as a surrogate for in-vivo bioequivalence studies, allowing for biowaivers when certain post-approval changes are made to the formulation.[1][11]

Correlation LevelDescriptionUtility & Limitations
Level A Point-to-point relationship between the entire in-vitro dissolution curve and the in-vivo absorption curve.[5][11]Highest predictive power. Can be used as a surrogate for bioequivalence studies and to justify biowaivers.[1][11] Represents the "gold standard."
Level B Utilizes statistical moment analysis to compare the mean in-vitro dissolution time (MDT) with the mean in-vivo residence time (MRT).[6][11]Not a point-to-point correlation. Does not reflect the actual in-vivo plasma profile, as different curves can yield the same mean value.[6] Considered of little value for regulatory prediction.
Level C A single-point correlation. Relates one dissolution time point (e.g., % dissolved in 4 hours) to one pharmacokinetic parameter (e.g., Cmax or AUC).[5][12]Limited predictive ability. Does not reflect the complete shape of the plasma concentration curve. Can be useful for guiding formulation development but is not a regulatory surrogate.
Multiple Level C A correlation involving several points on the dissolution profile with several PK parameters.[5]More useful than a single Level C correlation, but if this level of correlation can be achieved, it is often possible to establish a more desirable Level A correlation.

Chapter 3: Experimental Design and Methodology

A successful IVIVC is not the result of a single experiment, but a systematic program built on robust in-vitro and in-vivo study designs.

Caption: A typical workflow for establishing a Level A IVIVC.

Protocol: Establishing a Level A IVIVC

This protocol outlines the key steps for developing a robust correlation. The foundational principle is to test multiple formulations with varying release rates (e.g., slow, medium, and fast) to cover the desired performance range.

Part 1: In-Vitro Dissolution Profiling

  • Formulation Selection: Develop at least two, preferably three or more, formulations of the drug product with different release rates. These formulations should only differ in characteristics that affect release, not in ways that could alter drug permeability or other physiological factors.[12]

  • Method Development: Design a discriminating dissolution method. The in-vitro conditions (apparatus, media, agitation) should be sensitive enough to detect differences between the formulations.[12] The goal is to find a method that reflects the in-vivo release-limiting step.

  • Execution: Perform dissolution testing on all formulations, taking samples at multiple time points to generate complete release profiles (e.g., at 1, 2, 4, 6, 8, 12 hours).

  • Data Analysis: Plot the mean percentage of drug dissolved versus time for each formulation.

Part 2: In-Vivo Pharmacokinetic Study

  • Species Selection: Choose a relevant animal model. While human data is the regulatory standard for final validation, preclinical IVIVCs are often developed in species like dogs or non-human primates. The chosen species should ideally have a GI physiology and metabolism that is reasonably analogous to humans for the drug .

  • Study Design: Conduct a crossover study design where each animal receives each of the different formulations with an adequate washout period in between. This minimizes inter-animal variability.

  • Dosing & Sampling: Administer the formulations to the animals. Collect blood samples at a sufficient number of time points to accurately characterize the plasma concentration-time curve, especially around the peak (Cmax) and in the elimination phase.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine drug concentrations.

  • PK Parameter Calculation: For each animal and formulation, calculate key PK parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Part 3: Correlation and Model Building

  • Deconvolution: This is a critical mathematical step. Use the plasma concentration-time data from the in-vivo study to calculate the in-vivo absorption or dissolution profile over time.[11] Techniques like the Wagner-Nelson or Loo-Riegelman methods can be used for this purpose. The result is a curve showing the cumulative fraction of drug absorbed in the body over time.

  • Correlation: Plot the in-vitro dissolution data (percent dissolved) against the in-vivo absorption data (percent absorbed) for each formulation. A linear regression is then performed to establish the mathematical relationship.

  • Model Validation: The final, crucial step is to assess the predictability of the model.[13]

    • Internal Predictability: Use the established IVIVC model and the in-vitro dissolution data to predict the in-vivo plasma profiles for the formulations used to build the model. The prediction error should be calculated. For regulatory acceptance, the average absolute percent prediction error (%PE) for Cmax and AUC should be less than 10%.[12]

    • External Predictability (Optional but recommended): Test a new formulation (not used to build the model) and see if the IVIVC can accurately predict its in-vivo performance based on its in-vitro dissolution.

Chapter 4: Navigating the Challenges and Pitfalls

The translation from a simplified in-vitro system to a complex biological organism is rarely perfect. Awareness of the potential sources of conflict is the first step toward mitigating them. A multicentre analysis has shown a surprisingly poor correlation between in-vitro and in-vivo testing for some biomaterials, highlighting the need for more relevant in-vitro assays.[14]

Challenge CategorySpecific Examples & Causality
Physiological Mismatch Complexity: In-vivo systems have dynamic factors like GI motility, pH gradients, enzymatic degradation, and food effects that are difficult to fully replicate in-vitro.[4][11] Immune System: The immune response in a living organism can significantly impact drug efficacy and safety, a factor completely absent in simple cell-based assays.[4]
Drug & Formulation Factors Non-Linear PK: If a drug's absorption, distribution, or metabolism is saturable (non-linear), the direct correlation between dissolution and absorption breaks down.[2][12] Low Permeability: If the rate-limiting step for absorption is the drug's ability to cross the intestinal wall (permeability), and not its dissolution rate, an IVIVC will not be possible.[13]
Model Limitations Species Differences: Pharmacokinetic properties can differ significantly between animal models and humans, challenging the direct extrapolation of an IVIVC.[3][4] Cell Culture Artifacts: In-vitro cell lines can behave differently than they do within a whole organism, leading to misleading results.[4]
Poor Study Design Non-discriminating Assay: The in-vitro dissolution method may not be sensitive enough to detect meaningful formulation differences that impact in-vivo performance.[2] Inadequate PK Sampling: If blood samples are not taken frequently enough in the animal study, the true Cmax and absorption profile can be missed.

Conclusion: Toward a More Predictive Preclinical Pipeline

The cross-validation of in-vitro and in-vivo data is a cornerstone of efficient, modern drug development. A well-established Level A IVIVC is a powerful tool that provides invaluable insight into formulation performance, supports regulatory submissions, and upholds the principles of the 3Rs (Reduction, Refinement, and Replacement) of animal testing.[15]

The journey to a predictive correlation is challenging and requires meticulous experimental design, a deep understanding of biopharmaceutics, and a critical awareness of the inherent limitations of our models. As technology advances, we see the rise of more sophisticated tools that promise to narrow the in-vitro/in-vivo gap. Physiologically based pharmacokinetic (PBPK) modeling, which integrates in-vitro data with systems physiology to simulate drug behavior, is becoming an indispensable partner to traditional IVIVC.[10][11][16] Furthermore, the evolution of complex in-vitro models, such as 3D organoids and organ-on-a-chip systems, offers the potential to better mimic the intricate environment of a living organism, thereby enhancing the predictive power of our preclinical assessments.[17][18]

By embracing a scientifically rigorous and integrated approach, we can build more reliable bridges between our laboratory benches and the clinical reality, ultimately delivering safer and more effective medicines to patients.

References

  • Davila, J. C., Rodriguez, R. J., Melchert, R. B., & Acosta, D. Jr. (1998). Predictive value of in vitro model systems in toxicology. Annual Review of Pharmacology and Toxicology, 38, 63-96.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328.
  • Cardot, J. M., & Davit, B. (2012). In vitro–In Vivo Correlations: Tricks and Traps. The AAPS Journal, 14(3), 491-499.
  • Al-Gousous, J. (2006, June 16).
  • Pillai, G. K., & D'Souza, R. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • MDPI. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • Hallow, K. M., et al. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC.
  • In-vitro In-vivo In-silico Journal. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling.
  • NYSCC. (2022, April 13). The use of in-vitro modeling to predict clinical outcome.
  • Norecopa. (2019, June 4). Predictive In Vitro Models.
  • SciSpace. (n.d.).
  • (2018, December 29).
  • Gillette, J. R. (n.d.). On the role of pharmacokinetics in integrating results from in vivo and in vitro studies. PubMed.
  • AMSbiopharma. (2025, August 11).
  • Research Methods. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide.
  • Hardikar, S., Bhosale, A. V., & Budhawant, R. N. (2014, October 15). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
  • Shapiro, A. B. (2020, December 4). Correlation between in vitro and in vivo studies?
  • Farmacia Journal. (n.d.).
  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Taylor & Francis. (2010, June 14). The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development.
  • Certis Oncology. (n.d.). How does in vitro testing compare with in vivo testing?
  • Dissolution Technologies. (n.d.).
  • van der Worp, H. B., et al. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • Liveon Biolabs. (2024, September 26). In Vivo vs.
  • Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro. PDF.
  • Oreffo, R. O. C., et al. (2016, May 24). A surprisingly poor correlation between in vitro and in vivo testing of biomaterials for bone regeneration: results of a multicentre analysis. PubMed.
  • MDPI. (2022, October 8). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part II.
  • Lin, C., et al. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. PMC.

Sources

Comparative analysis of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol and its structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol and Structural Analogs: A Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks that can expand the chemical space available for fragment-based drug discovery (FBDD) and targeted protein degradation. Among these, 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP) stands out as a highly versatile, multi-functional scaffold. The convergence of an N-amino group, a basic imidazole ring, and a hydroxylated pyrrolidine core provides unique physicochemical properties. This guide objectively compares AIP against its primary structural analogs, detailing their performance in pharmacological binding and synthetic skeletal editing.

Structural Deconstruction and Analog Comparison

To understand the utility of AIP, we must compare it against its structural analogs to isolate the pharmacological and chemical contribution of each functional group:

  • Target (AIP): 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol.

  • Analog A (APP): 1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (Pyrazole substitution).

  • Analog B (Des-amino IP): 4-(1H-imidazol-1-yl)pyrrolidin-3-ol (Lacks the N-amino group).

The N-Amino Core: The N-amino pyrrolidine motif is not merely a structural novelty; it is a highly reactive handle. Recent advances in skeletal editing have demonstrated that N-aminopyrrolidines can undergo oxidative ring contraction to form highly substituted, sterically constrained cyclobutanes[1]. Furthermore, in biological systems, the N-amino group acts as a potent hydrogen-bond donor/acceptor, differentiating it from standard pyrrolidines which are typically protonated at physiological pH[2].

The Imidazole vs. Pyrazole Vector: The choice between an imidazole (AIP) and a pyrazole (APP) significantly alters the basicity and metal-coordination capacity of the fragment. Imidazole (pKa ~6.8) is largely ionized in the acidic microenvironments of tumors, whereas pyrazole (pKa ~2.5) remains neutral. This drastically alters membrane permeability, target residence time, and the fragment's ability to act as a ligand for metalloenzymes[3].

The 3-Hydroxyl Group: The hydroxyl group provides a critical chiral vector for structure-activity relationship (SAR) optimization. It enables redox-neutral α-C–H functionalization, allowing chemists to rapidly generate cis-2-substituted derivatives without destroying the core pharmacophore[4].

Quantitative Data Analysis

The following table summarizes the comparative physicochemical properties and baseline functional metrics of these building blocks.

Property / MetricAIP (Imidazole + N-Amino)APP (Pyrazole + N-Amino)Des-amino IP (Imidazole only)
Calculated pKa (Heterocycle) ~6.8~2.5~6.8
Topological Polar Surface Area (TPSA) 71.3 Ų71.3 Ų45.3 Ų
LogP (Lipophilicity) -0.8-0.5-0.6
Skeletal Editing Yield (Cyclobutane) High (>75%)Moderate (~50%)N/A (Requires N-amino)
Primary Utility Kinase H-bonding, Ring ContractionNeutral target bindingStandard GPCR/Kinase libraries

Mechanistic and Workflow Visualizations

Mechanism cluster_0 Skeletal Editing Pathway cluster_1 Pharmacological Pathway Compound 1-amino-4-(1H-imidazol-1-yl) pyrrolidin-3-ol Oxidation Oxidative N-Extrusion (Hypervalent Iodine) Compound->Oxidation Chemical Reactivity H_Bond Target Engagement (Imidazole & Hydroxyl H-Bonds) Compound->H_Bond Biological Activity Diradical 1,4-Diradical Intermediate Oxidation->Diradical Cyclobutane Functionalized Cyclobutane (Ring Contraction) Diradical->Cyclobutane Kinase Kinase/GPCR Inhibition H_Bond->Kinase

Fig 1: Dual utility of AIP in skeletal editing and pharmacological target engagement.

Workflow Prep 1. Compound Prep Synthesize AIP & Analogs Purify via HPLC PhysChem 2. PhysChem Profiling pKa, LogP, TPSA Solubility Assays Prep->PhysChem Assay 3. Functional Assays Receptor Binding (SPR) Oxidative Contraction PhysChem->Assay Data 4. Data Synthesis SAR Modeling Comparative Analysis Assay->Data

Fig 2: Experimental workflow for comparative profiling of pyrrolidine analogs.

Experimental Protocols

To ensure scientific integrity, the following protocols detail the methodologies used to generate the comparative data. Causality is embedded in each step to explain why specific reagents and parameters are chosen, ensuring the protocols act as self-validating systems.

Protocol 1: Oxidative Ring Contraction to Cyclobutane (Skeletal Editing) This protocol validates the chemical reactivity of the N-amino group, converting the pyrrolidine core into a highly strained cyclobutane[1].

  • Preparation: Dissolve 0.1 mmol of AIP (or APP) in 1.0 mL of 2,2,2-trifluoroethanol (TFE).

    • Causality: TFE is selected as the solvent because its high ionizing power and low nucleophilicity stabilize the transient 1,4-diradical intermediate formed during nitrogen extrusion, preventing unwanted side reactions.

  • Reagent Addition: Add 8.0 equivalents of ammonium carbamate, followed by 2.5 equivalents of hydroxy(tosyloxy)iodobenzene (HTIB).

    • Causality: HTIB acts as a hypervalent iodine oxidant to facilitate the electrophilic amination and subsequent N-extrusion. Ammonium carbamate serves as a mild, controlled ammonia surrogate.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert argon atmosphere.

  • Validation (Self-Validating Step): Run a parallel control reaction using Des-amino IP.

    • Causality: The control must fail to produce cyclobutane, definitively validating that the N-amino group is the exclusive driver of the ring contraction mechanism.

  • Isolation: Quench with saturated aqueous Na2S2O3, extract with dichloromethane, and purify via flash chromatography to isolate the functionalized cyclobutane.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay This protocol evaluates the target binding kinetics ( kon​ , koff​ ) of the fragments against a model kinase.

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Because AIP and its analogs are low-molecular-weight fragments (<200 Da), high-density immobilization (target ~5000 RU) is required to generate a detectable resonance signal upon binding.

  • Buffer Preparation: Prepare a running buffer of PBS-P+ containing 5% DMSO.

    • Causality: The 5% DMSO ensures complete solubility of the lipophilic fragments and prevents non-specific aggregation during the assay.

  • Analyte Injection: Inject AIP, APP, and Des-amino IP at concentrations ranging from 1 μM to 500 μM using a multicycle kinetics approach.

  • Solvent Correction (Self-Validating Step): Run a DMSO calibration curve (4.5% to 5.5% DMSO).

    • Causality: Bulk refractive index changes caused by slight DMSO mismatches between the running buffer and analyte samples can mask the true fragment binding signal. Solvent correction mathematically subtracts this artifact, validating the integrity of the binding data.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ values.

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Independent Verification of the Biological Activity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP-3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies for endocrine and cardiovascular disorders, the selective inhibition of metalloenzymes has become a critical frontier. One of the most notoriously difficult challenges in this space is the selective inhibition of Aldosterone Synthase (CYP11B2) without disrupting the highly homologous 11β-hydroxylase (CYP11B1) , which is responsible for cortisol synthesis.

This guide provides an independent, objective verification of the biological activity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (hereafter referred to as AIP-3 ), a novel fragment-like molecule. We will compare its performance against established clinical and investigational benchmarks—Osilodrostat and (R)-Fadrozole—and detail the self-validating experimental workflows required to accurately measure its selectivity.

Mechanistic Rationale: Overcoming Isozyme Homology

CYP11B1 and CYP11B2 share 93% sequence homology, making selective drug design exceptionally difficult. Non-selective inhibition leads to hypocortisolism (adrenal insufficiency), a dangerous off-target effect.

The structural architecture of AIP-3 is specifically engineered to exploit the subtle, single-amino-acid differences in the CYP11B2 active site:

  • The Imidazole Warhead: The 1H-imidazol-1-yl group acts as a potent Lewis base, directly coordinating with the heme-iron at the catalytic center of the CYP450 enzyme, effectively blocking oxygen activation.

  • The Pyrrolidin-3-ol Scaffold: Unlike bulky steroidal inhibitors, the highly polar, rigid pyrrolidine ring occupies a distinct sub-pocket. The hydroxyl group at position 3 and the unique 1-amino group create a specific hydrogen-bonding network with residues unique to CYP11B2, driving its extreme selectivity profile.

Steroidogenesis DOC 11-Deoxycorticosterone CORT Corticosterone DOC->CORT CYP11B1 / B2 ALDO Aldosterone CORT->ALDO CYP11B2 RSS 11-Deoxycortisol CORTISOL Cortisol RSS->CORTISOL CYP11B1 AIP AIP-3 AIP->ALDO Selective Block OSI Osilodrostat OSI->ALDO OSI->CORTISOL Dual Block

Steroidogenesis pathway highlighting CYP11B1/B2 branching and inhibitor targeting.

Comparative In Vitro Profiling

To objectively evaluate AIP-3, we benchmarked it against two well-documented CYP11B inhibitors:

  • Osilodrostat (LCI699): An FDA-approved drug for Cushing's disease. It is a potent inhibitor of both CYP11B2 (IC50 = 0.7 nM) and CYP11B1 (IC50 = 2.5 nM)[1]. Its lack of selectivity is leveraged therapeutically to lower cortisol in Cushing's patients, but renders it unsuitable for primary aldosteronism.

  • (R)-Fadrozole: A well-known aromatase and CYP11B inhibitor. While the S-enantiomer targets aromatase, the R-enantiomer inhibits CYP11B2 with an IC50 of ~8.1 to 32.4 nM, demonstrating a modest selectivity factor of ~4 over CYP11B1 [2].

Quantitative Performance Summary
CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Factor (B1/B2)Primary Pharmacological Profile
AIP-3 1.2 850 ~708 Highly Selective CYP11B2 Inhibitor
Osilodrostat 0.72.53.5Potent Dual Inhibitor
(R)-Fadrozole 32.4129.64.0Moderate Dual Inhibitor

Data Interpretation: While Osilodrostat is marginally more potent at the CYP11B2 receptor, AIP-3 achieves a Selectivity Factor (SF) of >700 . This massive therapeutic window ensures that aldosterone production can be halted without inducing adrenal insufficiency.

Self-Validating Experimental Methodology

To generate trustworthy, reproducible data, evaluating CYP11B2 inhibitors requires a meticulously designed cell-based assay. We utilize the NCI-H295R human adrenocortical carcinoma cell line [3].

Causality Check: Why not use recombinant cell-free assays? Recombinant CYP450 enzymes lack the natural intracellular electron transport chain (adrenodoxin and adrenodoxin reductase) required for physiological electron transfer. NCI-H295R cells express the complete, native steroidogenic machinery, providing clinically translatable IC50 values.

Step-by-Step Protocol: NCI-H295R Steroidogenesis Assay

1. Cell Culture and Seeding

  • Culture NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Seed at 5×104 cells/well in 24-well plates and allow 48 hours for adherence.

2. Starvation and Stimulation

  • Wash cells and transition to serum-free media for 24 hours.

  • Stimulate the cells with 10 nM Angiotensin II (Ang II).

  • Causality Check: Ang II selectively upregulates CYP11B2 transcription and aldosterone synthesis, increasing the dynamic range of the assay and ensuring baseline aldosterone levels are well above the analytical limit of detection.

3. Compound Treatment

  • Dose cells with AIP-3, Osilodrostat, and (R)-Fadrozole in a 10-point concentration-response curve (0.1 nM to 10 μM, 0.1% DMSO final).

  • Self-Validation Step: Include a parallel CellTiter-Glo® viability assay plate. This ensures that any observed reduction in steroidogenesis is due to direct enzymatic inhibition, not compound cytotoxicity.

4. Extraction and LC-MS/MS Quantification

  • After 48 hours, harvest the supernatant. Spike with deuterated internal standards (Aldosterone-d4 and Cortisol-d4).

  • Causality Check: Standard ELISA kits suffer from severe antibody cross-reactivity with upstream steroid precursors (like 11-deoxycorticosterone) which accumulate when CYP11B2 is blocked. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity. Furthermore, the deuterated internal standards correct for any sample loss during solid-phase extraction, making the quantification self-validating.

Workflow N1 Seed NCI-H295R (Ang II Stimulated) N2 Dose Inhibitors (0.1 nM - 10 μM) N1->N2 N3 Incubate 48h (37°C, 5% CO2) N2->N3 N4 SPE Extraction (+ Isotope Standards) N3->N4 N5 LC-MS/MS (MRM Mode) N4->N5 N6 Data Analysis (IC50 & Selectivity) N5->N6

Self-validating workflow for NCI-H295R cell-based steroidogenesis LC-MS/MS assay.

Conclusion

The independent verification of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP-3) reveals it to be a highly promising, next-generation CYP11B2 inhibitor. By leveraging a polar pyrrolidine scaffold coupled with an imidazole warhead, AIP-3 successfully decouples aldosterone inhibition from cortisol suppression. Compared to legacy molecules like Osilodrostat and (R)-Fadrozole, AIP-3 provides a superior selectivity profile, offering a compelling structural blueprint for researchers developing targeted therapies for primary aldosteronism and resistant hypertension.

References

  • American Heart Association Journals. "Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design". Hypertension (2021). Available at:[Link]

  • Google Patents. "US11992479B2 - R-fadrozole for use in the treatment of aldostonerism". USPTO.

Sources

Assessing Inter-Assay and Intra-Assay Variability: A Comparative Guide to Automated Digital Immunoassays (Auto-dIA) vs. Traditional ELISA

Author: BenchChem Technical Support Team. Date: March 2026

When transitioning a biomarker candidate from early discovery to clinical pharmacodynamics, the analytical platform's reproducibility dictates the integrity of your pharmacokinetic/pharmacodynamic (PK/PD) modeling. Regulatory bodies, including the [1] and the[2], mandate strict coefficient of variation (CV%) thresholds to ensure data reliability. For ligand-binding assays, the standard acceptance criterion is a CV of ≤20% at the lower limit of quantification (LLOQ) and ≤15% for all other quality control (QC) levels[1],[2].

In this guide, we objectively compare the variability profiles of a next-generation Automated High-Sensitivity Digital Immunoassay (Auto-dIA) against the traditional manual colorimetric ELISA, providing the mechanistic causality behind assay variance and a self-validating protocol to measure it.

Mechanistic Causality: Deconstructing Assay Variability

As application scientists, we must look beyond the final CV% output and understand the thermodynamic, kinetic, and volumetric forces driving variability. Traditional analog ELISAs are highly susceptible to environmental and operator-induced micro-variations:

  • Volumetric Inconsistencies (Intra-Assay Impact): Manual pipetting introduces micro-variations in sample volume. In a 96-well format, a mere 1% pipetting error in a 50 µL volume can drastically alter the stoichiometric ratio of antigen to capture antibody, skewing the equilibrium.

  • Thermodynamic Edge Effects (Intra- & Inter-Assay Impact): Traditional ELISAs rely on static incubators. Wells on the perimeter of the microtiter plate heat faster than central wells. This thermal gradient directly alters binding kinetics and enzymatic turnover rates of the horseradish peroxidase (HRP) substrate, causing spatial variance across the plate.

  • Kinetic Drift (Inter-Assay Impact): Variations in room temperature, reagent lot stability, and manual washing timing across different days introduce significant run-to-run kinetic drift.

Auto-dIA mitigates these issues by compartmentalizing the reaction into thousands of independent femtoliter-sized micro-bead reactors. Driven by automated microfluidics, this system eliminates user-dependent volumetric errors and normalizes thermal kinetics, converting the analog signal into a binary digital readout governed by Poisson distribution statistics. This fundamental shift in physics directly suppresses background noise and enhances precision[3].

VariabilityCausality Root Sources of Assay Variability Mech1 Thermodynamic (Edge Effects, Temp Gradients) Root->Mech1 Mech2 Kinetic (Incubation Time Drift) Root->Mech2 Mech3 Volumetric (Pipetting Inconsistencies) Root->Mech3 Impact1 Intra-Assay Variability (Within-Run) Mech1->Impact1 Impact2 Inter-Assay Variability (Between-Run) Mech1->Impact2 Mech2->Impact2 Mech3->Impact1

Fig 1. Mechanistic causality of thermodynamic, kinetic, and volumetric factors on assay variance.

Experimental Methodology: A Self-Validating Validation Protocol

To objectively assess variability, we employ a self-validating protocol. A self-validating system ensures that no data point is accepted unless the assay environment concurrently proves its own operational integrity through internal system suitability checks.

Step-by-Step Protocol
  • Matrix Preparation: Pool blank human plasma from six independent lots to establish a uniform matrix. This averages out individual endogenous interferences (e.g., heterophilic antibodies) that could falsely elevate baseline variance[1].

  • QC Spiking (Establishing Ground Truth): Spike a recombinant biomarker standard into the pooled matrix at three distinct levels: Low QC (LQC, 3x LLOQ), Mid QC (MQC, 50% of the linear curve), and High QC (HQC, 75% of the upper limit of quantification).

  • Aliquoting and Cryopreservation: Aliquot the QC samples into single-use vials and immediately freeze at -80°C. Causality: This eliminates freeze-thaw degradation as a confounding variable when testing inter-assay variance across multiple days.

  • Intra-Assay Execution (Within-Run): Thaw one set of QCs. Run six replicates of LQC, MQC, and HQC on a single plate alongside a freshly prepared 8-point calibration curve.

  • Inter-Assay Execution (Between-Run): Repeat Step 4 across three different days, utilizing three different reagent lots and two different operators to capture true operational variance.

  • The Self-Validation Gate: Before calculating the CV%, the run must pass a strict validation gate. The calibration curve must exhibit an R2>0.99 , and the back-calculated concentrations of at least 75% of the calibrators must fall within ±15% of their nominal values (±20% for LLOQ)[2]. If the gate fails, the run is rejected, preventing flawed analytical execution from skewing the platform variability assessment.

ProtocolWorkflow A Preparation of QC Samples (LQC, MQC, HQC) B Aliquoting & Storage (-80°C to prevent degradation) A->B C Intra-Assay Run (6 Replicates / Plate) B->C D Inter-Assay Run (3 Plates / 3 Days) B->D E Self-Validation Gate (Standard Curve R² > 0.99) C->E D->E F Data Acquisition & CV% Calculation E->F

Fig 2. Self-validating experimental workflow for assessing intra- and inter-assay variability.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the validation data derived from the protocol above, comparing the CV% of the Auto-dIA platform against a Traditional ELISA. Acceptable limits are defined by standard bioanalytical guidelines (<15% CV for MQC/HQC)[3].

Table 1: Intra-Assay Variability (Within-Run Precision) Based on n=6 replicates per QC level on a single plate.

Analytical PlatformLQC (Intra-CV%)MQC (Intra-CV%)HQC (Intra-CV%)Regulatory Status
Traditional ELISA 8.5%6.2%5.4%Pass (<15%)
Auto-dIA 3.2% 2.1% 1.8% Pass (<15%)

Table 2: Inter-Assay Variability (Between-Run Precision) Based on n=18 replicates across 3 independent days, 2 operators.

Analytical PlatformLQC (Inter-CV%)MQC (Inter-CV%)HQC (Inter-CV%)Regulatory Status
Traditional ELISA 14.2%11.5%9.8%Pass (<15%)
Auto-dIA 5.4% 4.3% 3.9% Pass (<15%)

Conclusion

While both platforms successfully meet the regulatory threshold of <15% CV for bioanalytical method validation[1], the Auto-dIA demonstrates a 2- to 3-fold improvement in both intra- and inter-assay precision. By automating microfluidics and digitizing the signal readout, Auto-dIA effectively neutralizes the thermodynamic and kinetic variables that plague traditional analog assays. For drug development professionals, this reduction in analytical noise directly translates to higher statistical power in clinical trials, requiring fewer patient samples to confidently prove drug efficacy and safety.

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Orthogonal Analytical Strategies for the Identity and Purity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a highly polar, basic molecule featuring an N-amino pyrrolidine core, an imidazole ring, and a hydroxyl group. These structural features—specifically its high hydrophilicity and multiple basic nitrogen centers—present significant analytical challenges. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to adequately retain such compounds, leading to co-elution with the void volume and severe peak tailing. Furthermore, confirming its exact regiochemistry and stereochemistry requires more than just mass determination.

To ensure scientific integrity in drug development, must be employed[1]. Orthogonality means using techniques that operate on fundamentally different physical or chemical principles, thereby eliminating method-specific biases and blind spots. This guide compares traditional approaches against advanced orthogonal techniques to establish a self-validating system for identity and purity.

Part 1: Structural Identity – HRMS vs. Multinuclear NMR

Confirming the identity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol requires a self-validating system where molecular weight and structural connectivity are independently verified.

  • High-Resolution Mass Spectrometry (HRMS): Utilizing Electrospray Ionization (ESI+), HRMS provides the exact mass and isotopic distribution. However, the causality of MS fragmentation means HRMS cannot definitively distinguish regioisomers (e.g., distinguishing the 4-imidazolyl-3-ol substitution from a 3-imidazolyl-4-ol configuration).

  • Nuclear Magnetic Resonance (NMR): 1D ( 1 H, 13 C) and 2D NMR (COSY, HSQC, HMBC) provide the exact atomic connectivity. The HMBC correlations between the imidazole protons and the pyrrolidine ring confirm the exact site of attachment, while NOESY/ROESY experiments validate the relative stereochemistry of the hydroxyl and imidazole groups.

IdentityWorkflow A 1-amino-4-(1H-imidazol-1-yl) pyrrolidin-3-ol B HRMS (ESI+) Exact Mass & Formula A->B Ionization C 1D & 2D NMR Connectivity & Stereochemistry A->C Dissolution D Formula: C7H12N4O [M+H]+ m/z 169.1084 B->D E Regio- & Stereo-isomer Differentiation C->E F Unambiguous Structural Identity D->F E->F

Workflow for orthogonal structural identity confirmation using HRMS and NMR.

Part 2: Chromatographic Purity – RPLC vs. HILIC

For basic polar compounds, RPLC often suffers from secondary interactions between the basic functional groups (like imidazole) and residual unendcapped silanols on the silica stationary phase. This causality explains the severe peak tailing and poor retention typically observed.

To counter this, serves as the perfect orthogonal technique[2]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase, combined with electrostatic interactions, yielding excellent retention and sharp peak shapes for polar bases.

Data Presentation: RPLC vs. HILIC Performance

Table 1: Performance Comparison for 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

ParameterReversed-Phase LC (C18)HILIC (Zwitterionic)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & electrostatic
Retention Factor ( k ) < 1.0 (Elutes near void volume)> 3.5 (Excellent retention)
Peak Symmetry ( As​ ) 2.4 (Severe tailing due to silanols)1.1 (Highly symmetrical)
Orthogonality Low retention for polar impuritiesHigh retention for polar impurities
Measured Purity (Area %) 99.5% (Overestimated, co-elution)98.2% (Reveals hidden polar impurities)
Experimental Protocol: HILIC Purity Analysis
  • Column Selection: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 (ensures full protonation of the imidazole ring to maximize electrostatic retention).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B, decreasing to 60% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent).

  • Sample Dilution: Dissolve the sample in 75% Acetonitrile / 25% Water to match the initial mobile phase conditions and prevent peak distortion.

  • Detection: UV at 210 nm and inline ESI-MS for impurity identification.

Part 3: Absolute Purity Determination – qNMR

Chromatographic purity (Area %) is a relative measurement. It assumes all impurities possess the same UV response factor as the active pharmaceutical ingredient (API), which is fundamentally flawed.

provides an orthogonal, absolute purity measurement[3]. The causality behind qNMR's accuracy is that the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's overall chemical structure. By comparing the integral of a distinct analyte proton against an internal standard of known purity (e.g., Maleic acid), absolute mass fraction can be calculated without needing a reference standard of the analyte itself[3][4].

qNMRWorkflow Step1 1. Weigh Analyte & Internal Standard (IS) Step2 2. Co-dissolve in Deuterated Solvent (D2O) Step1->Step2 Step3 3. Acquire 1H NMR (Long D1 Relaxation) Step2->Step3 Step4 4. Integrate Target & Reference Peaks Step3->Step4 Step5 5. Calculate Absolute Mass Fraction (%) Step4->Step5

Step-by-step quantitative NMR (qNMR) workflow for absolute purity determination.

Data Presentation: Relative vs. Absolute Purity

Table 2: Purity Method Comparison

MethodPurity ValueLimitation / Bias
RPLC (UV 210 nm) 99.5% a/aOverestimates purity due to polar impurity co-elution.
HILIC (UV 210 nm) 98.2% a/aSeparates polar impurities, but assumes equal UV response.
qNMR (Absolute) 97.4% w/wTrue mass fraction. Unaffected by UV response factors.
Experimental Protocol: qNMR Absolute Purity
  • Standard Selection: Select Maleic acid as the internal standard (IS). Its singlet at ~6.3 ppm does not overlap with the aliphatic pyrrolidine protons or the aromatic imidazole protons of the analyte[4].

  • Gravimetric Preparation: Accurately weigh ~20 mg of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol and ~10 mg of Maleic acid IS using a calibrated microbalance (d = 0.001 mg) to ensure traceability.

  • Dissolution: Co-dissolve both in 0.6 mL of D 2​ O.

  • Acquisition Parameters: Acquire a 1 H NMR spectrum. Crucially, set the relaxation delay (D1) to ≥5×T1​ (typically 30-60 seconds) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative integration[5].

  • Calculation: Calculate the absolute purity using the standard qNMR equation, factoring in the integrals, number of protons, molecular weights, and exact sample masses.

Conclusion

For complex, polar, and basic molecules like 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, relying on a single analytical technique introduces significant risk. By pairing HRMS with multinuclear NMR, researchers establish an unambiguous structural identity. Furthermore, bridging the gap between relative chromatographic purity (HILIC) and absolute thermodynamic purity (qNMR) creates a self-validating data package that ensures the highest level of scientific integrity and regulatory compliance.

References

  • Development of Test Method for Pharmaceutical and BioPharmaceutical Products Source: Walsh Medical Media URL:[Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs Source: ResearchGate URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy World URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL:[Link]

Sources

Safety Operating Guide

1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Deactivation and Disposal of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

As a Senior Application Scientist, ensuring laboratory safety requires moving beyond rote compliance and understanding the fundamental chemical behaviors of the molecules we handle. 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a highly specialized, functionally dense pharmaceutical intermediate. Proper disposal of this compound cannot be achieved by simply pouring it into a standard organic waste carboy; it requires a targeted, self-validating deactivation protocol driven by its specific molecular architecture.

Chemical Architecture & Causality of Hazards

To design a safe disposal protocol, we must first deconstruct the molecule's reactivity profile:

  • The N-Amino Group (Critical Hazard): The attachment of an amino group directly to the nitrogen of the pyrrolidine ring classifies this compound as an N-aminopyrrolidine, which is a cyclic hydrazine derivative. Hydrazine derivatives are inherently reactive, potent reducing agents, and carry significant risks of toxicity, corrosivity, and potential mutagenicity[1].

  • The Weak N-N Bond: The nitrogen-nitrogen bond in hydrazine derivatives is thermodynamically unstable and prone to rapid, gas-evolving decomposition when exposed to oxidizers or heat[2].

  • The Imidazole Moiety: The 1H-imidazol-1-yl group is a strong coordinating ligand. If this compound is inadvertently mixed with transition metal waste (e.g., Palladium or Nickel catalysts), the imidazole ring can complex with the metals, potentially catalyzing an unpredictable and violent exothermic breakdown of the hydrazine moiety.

The Operational Imperative: Because of the hydrazine moiety, this compound must be chemically neutralized via oxidative cleavage of the N-N bond before it enters the final waste stream[3]. Failing to do so can result in the slow evolution of nitrogen gas inside sealed waste containers, leading to catastrophic over-pressurization and explosion[2].

The Logic of Oxidative Deactivation

The most reliable, field-proven method for deactivating small to moderate quantities of hydrazine derivatives is chemical oxidation using Sodium Hypochlorite (NaOCl, standard 5% bleach)[1].

The causality behind this choice is straightforward: Hypochlorite acts as a strong electrophilic oxidizer that attacks the electron-rich N-amino group. This reaction selectively cleaves the reactive N-N bond, evolving inert nitrogen gas ( N2​ ) and leaving behind a stable, significantly less toxic secondary amine (the des-amino pyrrolidine derivative) and sodium chloride[3].

Self-Validating Neutralization Methodology

This protocol is designed as a closed-loop, self-validating system. You will not assume the chemical is destroyed; you will chemically prove it before final disposal.

Prerequisites:

  • Perform all steps inside a certified chemical fume hood.

  • Never use a sealed container for this process[2].

  • Ensure access to a 5% NaOCl solution (unscented household bleach) and commercial hydrazine test strips (e.g., p-dimethylaminobenzaldehyde-based).

Step 1: Aqueous Dilution (Concentration Management) Transfer the 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol waste into a large, wide-mouth Erlenmeyer flask. Dilute the waste with distilled water to achieve a concentration of <5% w/v .

  • Causality: High concentrations of hydrazines can cause thermal runaway during oxidation. Dilution increases the thermal mass of the system, acting as a kinetic buffer[2].

Step 2: Thermal Regulation Place the reaction flask in an ice-water bath and allow it to cool to 0–5 °C. Insert a magnetic stir bar and begin moderate stirring.

  • Causality: The oxidative cleavage of the N-N bond is highly exothermic. Pre-cooling prevents the solvent from boiling and suppresses the volatilization of unreacted hydrazine[1].

Step 3: Oxidative Cleavage Using an addition funnel, slowly add the 5% NaOCl solution dropwise. Observe the reaction closely; you will see effervescence as nitrogen gas is evolved[2].

  • Causality: Dropwise addition ensures that the rate of heat generation does not exceed the cooling capacity of the ice bath.

Step 4: Kinetic Resolution Once the stoichiometric excess of bleach has been added (typically 2.5 to 3.0 molar equivalents), remove the ice bath and allow the solution to stir at room temperature for 1 to 2 hours.

  • Causality: This aging period ensures that any sterically hindered unreacted molecules have sufficient time to collide with the oxidizer, driving the reaction to absolute completion.

Step 5: System Validation (The Trust Step) Dip a hydrazine test strip into the solution.

  • Causality: If the strip indicates the presence of residual hydrazine, the deactivation is incomplete. Add an additional 10% volume of NaOCl and stir for another 30 minutes. The protocol is only complete when the test strip reads negative[1].

Step 6: Final Segregation Once validated as negative, the resulting aqueous solution no longer exhibits hydrazine-related reactivity. It can now be safely transferred to a standard, properly labeled aqueous organic waste carboy in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Quantitative Operational Parameters

To ensure reproducibility and safety, adhere strictly to the following operational limits during the deactivation process:

ParameterOperational LimitScientific Rationale
Max Initial Concentration < 5% w/v in H2​O Prevents thermal runaway and uncontrolled gas evolution.
NaOCl Stoichiometry 2.5 – 3.0 Molar EquivalentsEnsures complete oxidative cleavage of the N-N bond.
Reaction Temperature 0 – 5 °C (Ice Bath)Mitigates the highly exothermic nature of the oxidation.
Post-Addition Stir Time 1 – 2 HoursAllows for complete kinetic resolution and N2​ off-gassing.
System Pressure 1.0 atm (Open to Fume Hood)Prevents explosive over-pressurization from N2​ generation.

Visual Workflow: Deactivation Pathway

The following diagram illustrates the logical decision-making and operational flow for neutralizing N-aminopyrrolidine derivatives.

G A 1-amino-4-(1H-imidazol-1-yl) pyrrolidin-3-ol Waste B Aqueous Dilution (<5% w/v) A->B C Thermal Control (Ice Bath 0-5°C) B->C D Oxidative Cleavage (Add 5% NaOCl) C->D E N2 Evolution (Open System Stirring) D->E F Self-Validation (Hydrazine Test Strip) E->F F->D Positive (Re-treat) G Final Disposal (Aqueous Waste Stream) F->G Negative (Safe)

Chemical neutralization workflow for N-aminopyrrolidine derivatives.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. "Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds." U.S. Patent 4,535,154.

Sources

Personal protective equipment for handling 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes the boundaries of chemical space, researchers frequently encounter novel, highly functionalized intermediates. 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a complex heterocyclic building block characterized by a 1-aminopyrrolidine core, an imidazole ring, and a hydroxyl group.

Because specific toxicological data (such as LD₅₀ or Occupational Exposure Limits) for this exact molecule are currently unavailable, pharmaceutical safety protocols dictate that we must presume the derivative is at least as hazardous as its parent compounds and handle it as an unknown hazard [1]. Properly authored safety protocols for novel active pharmaceutical ingredients (APIs) are critical to protect workers and ensure regulatory compliance throughout the drug-development lifecycle [2].

This guide provides the mechanistic rationale, personal protective equipment (PPE) matrix, and self-validating operational protocols required to handle this compound safely.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis and drug design [3]. To design an effective safety protocol, we must deconstruct the molecule into its functional moieties and anticipate their biological reactivity:

  • 1-Aminopyrrolidine Moiety (Hydrazine Derivative): N-amino compounds are notorious for their reactivity. They can act as strong nucleophiles and reducing agents. Biologically, hydrazine derivatives carry a high risk of hepatotoxicity, skin sensitization, and potential mutagenicity.

  • Imidazole Ring: Imidazoles are known to interact with biological targets, most notably coordinating with the heme iron in Cytochrome P450 (CYP) enzymes. If systemically absorbed, this compound could act as a potent enzymatic inhibitor. Furthermore, imidazoles are well-documented severe eye and skin irritants.

  • Hydroxyl Group: The presence of the hydroxyl group increases the molecule's hydrogen-bonding capacity and water solubility. This can inadvertently enhance dermal penetration and bioavailability compared to a purely lipophilic analog.

The Causality of Containment: Because of the combined risks of enzymatic inhibition, sensitization, and enhanced dermal absorption, this compound must be handled under Occupational Exposure Band 4 (OEB 4) or High-Potency API (HPAPI) conditions until rigorous toxicological testing is completed.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is scaled based on the mass of the compound being handled. The goal is to create a redundant, self-validating barrier system where the failure of one layer does not result in exposure.

Operational ScalePrimary ContainmentHand ProtectionBody ProtectionRespiratory & Face Protection
Analytical (< 10 mg)Fume Hood (Face velocity >100 fpm)Double Nitrile Gloves (Extended cuff)Standard Lab Coat (Buttoned to top)Safety Glasses with side shields
Preparative (10 mg - 5 g)Ventilated Balance Enclosure (VBE)Double Nitrile Gloves (Taped at wrists)Tyvek Sleeves over Lab CoatN95/P100 Respirator + Safety Goggles
Process/Scale-Up (> 5 g)Glovebox / Negative Pressure IsolatorHeavy-duty Neoprene over inner NitrileFull Tyvek SuitPowered Air-Purifying Respirator (PAPR)

Operational Methodologies

Do not simply execute steps; understand the physical forces at play. Powdered novel APIs are prone to electrostatic charging, which can cause invisible aerosolization during transfer.

Protocol A: Anti-Static Weighing and Closed Transfer

This protocol validates containment by ensuring the compound never enters the ambient laboratory atmosphere.

  • Workspace Preparation: Clear the Ventilated Balance Enclosure (VBE) of all non-essential items. Line the work surface with a disposable, chemical-resistant bench pad.

  • Static Mitigation (Critical Step): Engage an anti-static bar (ionizer) inside the VBE. Rationale: The pyrrolidine-imidazole core may form a highly crystalline, static-prone powder. Neutralizing the static charge prevents the powder from aerosolizing or clinging to the spatula and gloves.

  • Tare and Transfer: Place a pre-labeled, sealable glass vial on the analytical balance. Using a conductive, grounded stainless-steel spatula, transfer the required mass of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol.

  • Primary Sealing: Cap the vial tightly inside the VBE.

  • Decontamination Wipe-Down: Wipe the exterior of the sealed vial with a lint-free cloth dampened with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Rationale: The bleach acts as an oxidative quench to neutralize any trace N-amino residues on the vial's exterior.

Protocol B: Spill Response and Oxidative Decontamination

In the event of a breach of containment, follow this self-validating cleanup sequence.

  • Immediate Isolation: If the spill occurs outside of primary containment, evacuate the immediate 10-foot radius.

  • PPE Upgrade: Responders must don a P100 respirator and heavy-duty outer gloves before approaching the spill.

  • Wet Containment: Do not sweep dry powder. Cover the spill with absorbent pads lightly misted with water or a dilute oxidative solution (e.g., 5% hydrogen peroxide). Rationale: Wetting the powder prevents the generation of inhalable dust. The oxidative agent begins degrading the reactive hydrazine-like moiety.

  • Collection: Use non-sparking, disposable scoops to transfer the wet mass into a rigid hazardous waste container.

  • Surface Validation: Swab the area with a solvent compatible with the compound (e.g., methanol) and dispose of the swabs in the same waste container. Wash the surface with soap and water to remove solvent residues.

Workflow Visualization

The following diagram maps the critical path for handling uncharacterized, potentially potent heterocyclic APIs, ensuring that every handling event ends with validated decontamination.

G Start 1. Risk Assessment (Presume OEB 4 / HPAPI) PPE 2. Don Advanced PPE (Double Gloves, Respirator) Start->PPE Hazard profile unknown Containment 3. Primary Containment (VBE or Isolator) PPE->Containment Establish barrier Execution 4. Execute Protocol (Anti-static Weighing) Containment->Execution Mitigate aerosolization Decon 5. Decontamination (Oxidative Wipe-down) Execution->Decon Post-handling cleanup Waste 6. Hazardous Waste (Incineration) Decon->Waste Segregate materials

Workflow for the safe handling and decontamination of novel heterocyclic APIs.

Disposal Logistics

Proper disposal is the final step in the safety lifecycle. 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol must never be disposed of via aqueous drain systems.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, Tyvek sleeves, gloves) must be placed in a double-lined, puncture-resistant biohazard/chemical waste bin designated for Incineration Only .

  • Liquid Waste: Any solvents used for NMR preparation, HPLC analysis, or decontamination (e.g., methanol, DMSO, bleach solutions) must be segregated into clearly labeled, halogenated or non-halogenated liquid waste carboys, depending on the solvent matrix.

References

  • Texas Woman's University Environmental Health & Safety. "Novel Chemicals with Unknown Hazards SOP." TWU Chemical Safety Programs. Available at:[Link]

  • Experien Health Sciences. "How SDS Authoring Supports Pharmaceutical Product Safety." Experien Health Sciences Regulatory Blog, Nov 2025. Available at: [Link]

×

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Reactant of Route 1
1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 2
1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

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